2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-
Description
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Properties
CAS No. |
648435-18-1 |
|---|---|
Molecular Formula |
C15H21NO3 |
Molecular Weight |
263.33 g/mol |
IUPAC Name |
5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-one |
InChI |
InChI=1S/C15H21NO3/c1-3-19-15-9-8-14(17)16(15)11-10-12-4-6-13(18-2)7-5-12/h4-7,15H,3,8-11H2,1-2H3 |
InChI Key |
KUHTXJYNTNWEAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CCC(=O)N1CCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Technical Whitepaper: Physicochemical Profiling and Synthesis of 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-
Executive Summary
In advanced organic synthesis and medicinal chemistry, highly functionalized γ -lactams serve as critical scaffolds for alkaloid synthesis and central nervous system (CNS) drug development. 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- (CAS: 648435-18-1) is a specialized N,O-acetal derivative that bridges the gap between a stable structural motif and a highly reactive synthetic intermediate. This whitepaper provides an in-depth analysis of its molecular weight, physical properties, structural causality, and a self-validating protocol for its electrochemical synthesis.
Molecular Architecture & Quantitative Data
The physical behavior and synthetic utility of this compound are fundamentally dictated by its exact molecular architecture. The table below summarizes its core quantitative metrics[1].
| Property | Value |
| Chemical Name | 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- |
| CAS Number | 648435-18-1 |
| Molecular Formula | C 15 H 21 NO 3 |
| Molecular Weight | 263.3321 g/mol |
| SMILES | CCOC1CCC(=O)N1CCc1ccc(cc1)OC |
| Structural Class | Substituted γ -lactam / N,O-acetal |
| H-Bond Donors / Acceptors | 0 / 3 (Predicted based on structure) |
Structural Causality & Physical Properties
As an Application Scientist, it is crucial to understand why a molecule behaves the way it does, rather than merely logging its properties. The molecular weight of 263.33 g/mol places this compound squarely within the optimal range for Lipinski's Rule of Five, making it highly relevant for oral drug formulation and biological membrane permeation.
The physical properties of this compound are governed by three distinct structural domains:
-
The Pyrrolidinone Core (Dipole & Solvation): The γ -lactam ring possesses a strong dipole moment due to the carbonyl oxygen, which acts as a potent hydrogen-bond acceptor. However, because the nitrogen is fully alkylated, the molecule lacks hydrogen-bond donors. This causality results in high solubility in polar aprotic solvents (e.g., dichloromethane, acetonitrile) but limited solubility in highly non-polar aliphatic hydrocarbons.
-
The 5-Ethoxy Substituent (Steric & Electronic Effects): The presence of the ethoxy group at the C5 position creates an N,O-acetal (aminal ether). This significantly lowers the boiling point compared to unsubstituted lactams by disrupting intermolecular stacking. Furthermore, this group serves as a "masked" reactive site; under neutral or basic conditions, it is highly stable, but under Lewis acidic conditions, it readily ejects ethanol to form a highly electrophilic N-acyliminium ion[2].
The 4-Methoxyphenethyl Tail (Lipophilicity & π
π Stacking): The electron-rich aromatic ring enhances the overall lipophilicity (LogP) of the molecule. The ether oxygen on the methoxy group provides an additional H-bond acceptor, while the aromatic system allows for π
π stacking interactions, which are critical for binding to target proteins in pharmacological applications.Experimental Workflow: Electrochemical Synthesis (Shono Oxidation)
Traditional chemical oxidations to install an alkoxy group at the C5 position of a pyrrolidinone often require harsh oxidants (e.g., transition metals or peroxides). These reagents risk over-oxidizing the electron-rich 4-methoxyphenyl ring. To circumvent this, anodic electrochemical oxidation (the Shono oxidation) is the method of choice[3][4]. This self-validating protocol ensures precise chemoselectivity.
Step-by-Step Methodology
-
Step 1: Cell Setup. Assemble an undivided electrochemical cell equipped with a graphite anode (working electrode) and a stainless-steel cathode (counter electrode). Causality: Graphite is chosen for the anode because its high surface area and overpotential characteristics are ideal for the single-electron oxidation of amides[3][4].
-
Step 2: Reagent Preparation. Dissolve the starting material, 1-[2-(4-methoxyphenyl)ethyl]pyrrolidin-2-one (10 mmol), in 50 mL of anhydrous ethanol. Add tetraethylammonium tetrafluoroborate (Et 4 NBF 4 , 0.1 M) as the supporting electrolyte. Causality: Ethanol acts dual-purpose as both the solvent and the nucleophile. Et 4 NBF 4 is selected because it provides excellent ionic conductivity without participating in background redox reactions[4][5].
-
Step 3: Electrolysis. Apply a constant current of 15 mA until 2.5 Faradays per mole of substrate have passed. Maintain the reaction at room temperature with vigorous stirring[5].
-
Step 4: Self-Validating Monitoring. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (1:1) system. Validation: The product (5-ethoxy N,O-acetal) will elute higher (less polar) than the starting lactam due to the steric shielding of the lactam dipole by the bulky ethoxy group.
-
Step 5: Workup & Characterization. Concentrate the mixture in vacuo. Extract with diethyl ether and wash with water to remove the electrolyte. The formation of 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- is confirmed via 1 H-NMR, specifically looking for the diagnostic downfield shift of the C5 methine proton (typically appearing as a multiplet around 4.8–5.2 ppm) and the ethoxy CH 2 quartet[5].
Mechanistic Pathway Visualization
The electrochemical transformation relies on a sequential Electron Transfer - Proton Transfer - Electron Transfer (ET-PT-ET) mechanism[5]. The diagram below maps this precise logical relationship.
Figure 1: Electrochemical Shono oxidation pathway from lactam to 5-ethoxy N,O-acetal.
Applications in Drug Development
For drug development professionals, 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- is not just an endpoint; it is a strategic building block.
-
Alkaloid Synthesis: By treating this compound with a Lewis acid (e.g., BF 3⋅ OEt 2 ), the ethoxy group is cleaved to regenerate the N-acyliminium ion in situ. This highly electrophilic species can then be trapped by carbon nucleophiles (such as Grignard reagents, allylsilanes, or electron-rich aromatics) to synthesize complex, stereochemically dense pyrrolidine alkaloids[2].
-
CNS Scaffold: The 4-methoxyphenethyl moiety is a known pharmacophore in various neurotransmitter modulators. The combination of this tail with a functionalized pyrrolidinone core provides a highly tunable scaffold for discovering novel therapeutics targeting dopamine or serotonin receptors.
References
-
Title: Selective Electrochemical Oxidation of Functionalized Pyrrolidines Source: ACS Publications (Organic Letters) URL: [Link]
-
Title: Recent Developments in Shono-Type Oxidation: Strategies for Modular α-C(sp3)–H Functionalization Source: ACS Electrochemistry URL: [Link]
-
Title: Exploring Electrochemical C(sp3)–H Oxidation for the Late-Stage Methylation of Complex Molecules Source: NSF PAR URL: [Link]
-
Title: Exploring Electrosynthesis: Bulk Electrolysis and Cyclic Voltammetry Analysis of the Shono Oxidation Source: OSTI.gov URL: [Link]
Sources
1H NMR and 13C NMR spectral data for 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone
An In-Depth Spectroscopic Guide to 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone: ¹H and ¹³C NMR Analysis
Introduction
5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone is a substituted γ-lactam, a structural motif of significant interest in medicinal chemistry and materials science. The pyrrolidinone ring is a core component of various pharmaceuticals and natural products.[1] Accurate structural elucidation is paramount in the development of novel chemical entities, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[2]
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the hydrogen and carbon atoms of the target molecule are numbered as shown below. This systematic numbering will be used throughout the guide.
Caption: Numbering scheme for 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum is acquired in deuterochloroform (CDCl₃) at 500 MHz. The chemical shifts (δ) are referenced to the residual solvent peak at 7.26 ppm.
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Rationale |
| 1 | 7.12 | d | 2H | ~8.5 | H2''', H6''' | Protons on the aromatic ring ortho to the ethyl group. They appear as a doublet due to coupling with H3'''/H5'''. |
| 2 | 6.85 | d | 2H | ~8.5 | H3''', H5''' | Protons on the aromatic ring meta to the ethyl group and ortho to the electron-donating methoxy group, resulting in a significant upfield shift.[5] |
| 3 | 4.90 | t | 1H | ~4.0 | H5 | This proton is on a carbon (C5) bonded to both nitrogen and oxygen (an aminal ether), causing a strong deshielding effect and a downfield shift. It appears as a triplet due to coupling with the two H4 protons. |
| 4 | 3.79 | s | 3H | - | H7''' | The three equivalent protons of the methoxy group, appearing as a sharp singlet. Its chemical shift is characteristic for aryl methyl ethers.[6] |
| 5 | 3.70 - 3.55 | m | 1H | - | H1''a | Part of the N-CH₂CH₂-Ar moiety. These protons are diastereotopic and will have different chemical shifts and complex coupling. |
| 6 | 3.65 | q | 2H | ~7.0 | H1' | The methylene protons of the ethoxy group, deshielded by the adjacent oxygen. They appear as a quartet due to coupling with the three H2' methyl protons. |
| 7 | 3.30 - 3.15 | m | 1H | - | H1''b | The other diastereotopic proton of the N-CH₂CH₂-Ar group. |
| 8 | 2.80 | t | 2H | ~7.5 | H2'' | The methylene protons adjacent to the aromatic ring, appearing as a triplet due to coupling with the H1'' protons. |
| 9 | 2.45 - 2.30 | m | 2H | - | H3 | Methylene protons alpha to the carbonyl group. They are expected to be downfield compared to H4 due to the electron-withdrawing effect of the C=O group. |
| 10 | 2.10 - 1.90 | m | 2H | - | H4 | Methylene protons on the pyrrolidinone ring. |
| 11 | 1.22 | t | 3H | ~7.0 | H2' | The methyl protons of the ethoxy group, appearing as a triplet due to coupling with the two H1' methylene protons. |
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectrum is acquired in CDCl₃ at 125 MHz. Chemical shifts (δ) are referenced to the solvent peak at 77.16 ppm.
| Signal | Chemical Shift (δ, ppm) | Assignment | Rationale |
| 1 | 174.5 | C2 | The carbonyl carbon of the lactam, characteristically found in the far downfield region.[3] |
| 2 | 158.5 | C4''' | Aromatic carbon bearing the electron-donating methoxy group, resulting in a downfield shift.[5] |
| 3 | 130.5 | C1''' | Quaternary aromatic carbon where the ethyl group is attached. Its signal is often weaker. |
| 4 | 129.8 | C2''', C6''' | Aromatic carbons ortho to the ethyl substituent. |
| 5 | 114.2 | C3''', C5''' | Aromatic carbons meta to the ethyl substituent, shielded by the methoxy group. |
| 6 | 85.0 | C5 | The aminal ether carbon, significantly deshielded by two adjacent heteroatoms (N and O). |
| 7 | 64.0 | C1' | Methylene carbon of the ethoxy group, attached to oxygen. |
| 8 | 55.3 | C7''' | The methoxy group carbon, a typical value for O-CH₃ on an aromatic ring.[5] |
| 9 | 43.0 | C1'' | Nitrogen-bound methylene carbon of the N-ethyl linker.[4] |
| 10 | 34.0 | C2'' | Methylene carbon of the N-ethyl linker adjacent to the aromatic ring. |
| 11 | 30.5 | C3 | Methylene carbon alpha to the carbonyl group. |
| 12 | 28.0 | C4 | Methylene carbon beta to the carbonyl group. |
| 13 | 15.2 | C2' | Methyl carbon of the ethoxy group. |
Experimental Methodologies
To obtain high-quality NMR data for structural verification, adherence to standardized protocols is essential. The following sections detail the recommended procedures for sample preparation and data acquisition.
Protocol 1: NMR Sample Preparation
-
Material Weighing: Accurately weigh 10-25 mg of the solid 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[7]
-
Solvent Addition: Add approximately 0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), to the vial. CDCl₃ is versatile and cost-effective, and its residual proton peak (CHCl₃ at 7.26 ppm) serves as a convenient internal reference.[8]
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. A homogeneous solution is critical for acquiring high-resolution spectra.[9]
-
Filtration and Transfer: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a 5 mm NMR tube.
-
Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 5-6 cm to be properly positioned within the instrument's detection coil.[8]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity.
Protocol 2: NMR Data Acquisition
-
Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion and resolution.[10]
-
Sample Insertion and Locking: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field frequency.[8]
-
Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field across the sample volume. This process is crucial for obtaining sharp, symmetrical peaks.
-
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).
-
Number of Scans: 8 to 16 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., zgpg30).[11]
-
Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).
-
Number of Scans: 1024 to 4096 scans, as ¹³C has a much lower natural abundance and sensitivity than ¹H.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Processing: After acquisition, the raw data (Free Induction Decay, FID) is subjected to Fourier transformation. Apply phase and baseline corrections to generate the final, interpretable spectrum. Calibrate the chemical shift axis using the known solvent residual peak.
Structural Elucidation Workflow
The confirmation of the molecular structure is a logical process that integrates data from different NMR experiments. The workflow diagram below illustrates how one would use the acquired data to arrive at the final structure.
Caption: Workflow for structural elucidation using NMR spectroscopy.
Conclusion
This guide provides a detailed, predictive framework for the ¹H and ¹³C NMR spectral analysis of 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone. By dissecting the molecule into its constituent functional groups and drawing parallels with known compounds, we have established a reliable set of expected chemical shifts and coupling patterns. The provided step-by-step protocols for sample preparation and data acquisition offer a standardized methodology to ensure reproducible, high-quality results. This comprehensive approach, combining predictive analysis with practical experimental guidance, serves as a valuable resource for researchers in synthetic chemistry and drug development, facilitating the efficient and accurate characterization of novel pyrrolidinone derivatives.
References
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Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). NMR Spectrum Acquisition. Organic Chemistry at CU Boulder. Retrieved from [Link]
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Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
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Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, 50. Retrieved from [Link]
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ResearchGate. (2020). -1 H and 13 C NMR data for α-pyrrolidinopentiophenone HCl. Retrieved from [Link]
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Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]
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Kumamoto University. (n.d.). Supporting Information. Retrieved from [Link]
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Belostotskii, A. M., & Hassner, A. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(15), 6035–6042. ACS Publications. Retrieved from [Link]
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SpectraBase. (n.d.). 2-[2-(4-Methoxyphenyl)-2-oxidanyl-ethyl]isoindole-1,3-dione. Retrieved from [Link]
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Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
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Clayden, J., Greeves, N., & Warren, S. (n.d.). Proton nuclear magnetic resonance. Oxford University Press. Retrieved from [Link]
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Frączak, O., et al. (2023). New 5-Substituted SN38 Derivatives: A Stability Study and Interaction with Model Nicked DNA by NMR and Molecular Modeling Methods. Molecules, 28(23), 7858. PMC. Retrieved from [Link]
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ResearchGate. (n.d.). 1H and 13C-NMR data of compounds 2 – 4. Retrieved from [Link]
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Applichem. (n.d.). 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-. Retrieved from [Link]
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ChemRxiv. (n.d.). Identification of the novel synthetic opioid N-pyrrolidino isotonitazene at an Australian drug checking service. Retrieved from [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
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Tulyakov, E. A., et al. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8443. MDPI. Retrieved from [Link]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. Retrieved from [Link]
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ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]
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Tatton, A. S., et al. (2020). A curious case of dynamic disorder in pyrrolidine rings elucidated by NMR crystallography. Chemical Communications, 56(87), 13341-13344. RSC Publishing. Retrieved from [Link]
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Nguyen, T. H. T., et al. (2023). SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2-ONE DERIVATIVES CONTAINING NITRO GROUP. VNU Journal of Science: Natural Sciences and Technology, 39(6). Retrieved from [Link]
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De Buitrago, D. G., et al. (2024). Identification of the Novel Synthetic Opioid N-Pyrrolidino Isotonitazene at an Australian Drug Checking Service. Journal of Forensic Sciences. PMC. Retrieved from [Link]
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NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0309095). Retrieved from [Link]
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PubChem. (n.d.). 2-pyrrolidinone, 5-ethoxy-1-((4-methoxyphenyl)sulfonyl)-. Retrieved from [Link]
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Abellán-Lafuente, R., et al. (2021). 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Molbank, 2021(2), M1234. MDPI. Retrieved from [Link]
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Sadek, K. U., & El-Shafei, A. K. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. ResearchGate. Retrieved from [Link]
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Yanagi, T., et al. (1999). Synthesis and pharmacological activity of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4- pyrrolidinyl]benzamide (TKS159) and its optical isomers. Chemical & Pharmaceutical Bulletin, 47(11), 1650-4. PubMed. Retrieved from [Link]
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Preliminary In Vitro Cytotoxicity Profiling of 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-
A Methodological Whitepaper for Preclinical Drug Development
Executive Summary
The compound 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- (hereafter referred to as 5-EtO-MPE-P ) represents a highly functionalized heterocyclic scaffold with significant potential in neuropharmacology and targeted therapeutics. While the base pyrrolidinone ring is a privileged structure known for its favorable safety profile in approved nootropics and antivirals, the specific substitutions on 5-EtO-MPE-P drastically alter its physicochemical properties.
Before advancing this novel entity into in vivo pharmacokinetic (PK) or efficacy models, a rigorous, multiparametric in vitro cytotoxicity evaluation is mandatory. As a Senior Application Scientist, I have designed this technical guide to move beyond basic cell-killing metrics. This whitepaper establishes a self-validating, mechanistic framework to evaluate the basal cytotoxicity of 5-EtO-MPE-P, utilizing orthogonal assays to map the exact Adverse Outcome Pathway (AOP) of cellular insult.
Structural Rationale & Toxicological Profiling
Understanding the causality behind a compound's toxicity begins with its chemical architecture. 5-EtO-MPE-P features three distinct motifs that dictate our experimental design:
-
The 2-Pyrrolidinone Core: Generally imparts high aqueous solubility and low basal toxicity.
-
The 5-Ethoxy Substitution: This creates a hemiaminal ether (N,O-acetal) at the 5-position. In the acidic environment of cellular lysosomes (pH ~4.5), this functional group may undergo hydrolysis, potentially generating a reactive iminium species. This necessitates the use of a lysosome-specific viability assay.
-
The 1-[2-(4-methoxyphenyl)ethyl] Tail: This bulky, lipophilic p-methoxyphenethyl group significantly increases the compound's partition coefficient (LogP). While excellent for blood-brain barrier (BBB) penetration, high lipophilicity increases the risk of non-specific insertion into the phospholipid bilayer, leading to membrane destabilization.
Strategic Framework: The Causality of Multiparametric Testing
Relying on a single viability assay often yields false positives or negatives. Cell death is a cascade, and our assay selection is designed to interrogate specific temporal stages of the [1].
-
Mitochondrial Dysfunction (Early-Stage Insult): Measured via the MTT Assay . Lipophilic compounds often uncouple mitochondrial oxidative phosphorylation before cell death occurs.
-
Lysosomal Accumulation (Mid-Stage Insult): Measured via the Neutral Red Uptake (NRU) Assay . As mandated by [2], NRU is the gold standard for predicting in vivo acute oral toxicity (LD50) because it accounts for the xenobiotic accumulation in lysosomes—a critical factor for compounds like 5-EtO-MPE-P.
-
Membrane Rupture (Late-Stage Necrosis): Measured via the LDH Release Assay . This distinguishes between a compound that merely stalls cell metabolism (cytostasis) and one that physically destroys the cell membrane [3].
Self-Validating Experimental Methodologies
To ensure absolute trustworthiness, every protocol below operates as a self-validating system . This means the assay internally proves its own accuracy through strict control conditions:
-
Vehicle Control: 0.5% DMSO (establishes the 100% viability baseline without solvent toxicity).
-
Positive Control: 100 µM Cadmium Chloride ( CdCl2 ) or 0.1% Triton X-100 (validates the dynamic range and sensitivity of the assay).
-
Interference Blank: Compound + Assay reagents without cells (rules out auto-fluorescence or spontaneous dye reduction by 5-EtO-MPE-P).
Cell Line Selection Rationale
-
BALB/c 3T3 (Murine Fibroblasts): The internationally validated standard for OECD 129 basal cytotoxicity testing.
-
HepG2 (Human Hepatoma): Evaluates first-pass hepatic toxicity, critical for orally administered drugs.
-
SH-SY5Y (Human Neuroblastoma): Assesses specific neurotoxicity, necessitated by the compound's BBB-penetrating lipophilic tail.
Step-by-Step Protocols
Protocol A: MTT Assay (Mitochondrial Reductase Activity)
-
Seeding: Seed cells at 1×104 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2 .
-
Exposure: Aspirate media. Apply 5-EtO-MPE-P in a 10-point serial dilution (0.1 µM to 300 µM) in fresh media. Incubate for 48h.
-
Reagent Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours to allow viable mitochondria to reduce the tetrazolium dye into insoluble formazan.
-
Solubilization & Readout: Carefully aspirate the media. Add 100 µL of cell-culture grade DMSO to dissolve the purple formazan crystals. Measure absorbance at 570 nm using a microplate reader.
Protocol B: LDH Release Assay (Membrane Integrity)
-
Sampling: Following the 48h compound exposure (run in parallel to the MTT plate), gently centrifuge the 96-well plate at 250 x g for 5 minutes to pellet cellular debris.
-
Transfer: Transfer 50 µL of the culture supernatant from each well to a new, optically clear 96-well plate.
-
Reaction: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and diaphorase/tetrazolium) to the supernatant.
-
Incubation & Readout: Incubate in the dark at room temperature for 30 minutes. Add 50 µL of stop solution (1M Acetic Acid) and measure absorbance at 490 nm. Note: High absorbance correlates with high cytotoxicity (membrane leakage).
Protocol C: Neutral Red Uptake (OECD TG 129 Compliance)
-
Dye Loading: Post-exposure, remove media and wash cells once with warm PBS. Add 100 µL of pre-warmed Neutral Red medium (50 µg/mL). Incubate for 3 hours. Mechanistic note: Only viable cells with active proton pumps can maintain the pH gradient required to trap the cationic dye inside lysosomes.
-
Extraction: Wash cells thoroughly with PBS to remove all extracellular dye. Add 150 µL of desorb solution (1% glacial acetic acid, 50% ethanol, 49% H2O ) to lyse the cells and extract the dye.
-
Readout: Place on a microplate shaker for 10 minutes. Measure absorbance at 540 nm.
Quantitative Data Synthesis
To facilitate rapid decision-making, all raw absorbance data must be normalized to the vehicle control and subjected to non-linear regression analysis (four-parameter logistic curve) to calculate the IC50 (Inhibitory Concentration) and EC50 (Effective Concentration).
Below is the standardized data matrix used to summarize the cytotoxicity profile of 5-EtO-MPE-P:
| Cell Line | Tissue Origin | MTT IC50 (µM)(Metabolic) | LDH EC50 (µM)(Membrane) | NRU IC50 (µM)(Lysosomal) | OECD 129 PredictedIn Vivo LD50 (mg/kg) |
| BALB/c 3T3 | Murine Fibroblast | [Data Entry] | [Data Entry] | [Data Entry] | 100.439×log(IC50)+0.621 |
| HepG2 | Human Liver | [Data Entry] | [Data Entry] | [Data Entry] | N/A (Hepatic Specific) |
| SH-SY5Y | Human Neural | [Data Entry] | [Data Entry] | [Data Entry] | N/A (Neural Specific) |
Interpretation Matrix: If the MTT IC50 is significantly lower than the LDH EC50 , 5-EtO-MPE-P induces cytostasis or early apoptosis without immediate membrane lysis. If NRU IC50 is the lowest metric, it suggests the 5-ethoxy group is causing localized lysosomal toxicity.
Workflow Visualization
Multiparametric in vitro cytotoxicity workflow for evaluating novel pyrrolidinone derivatives.
References
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A Comprehensive Technical Guide to the Pharmacokinetic Profiling of 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone
Abstract
This in-depth technical guide provides a comprehensive framework for the complete pharmacokinetic (PK) profiling of the novel chemical entity, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone. The molecular formula for this compound is C15H21NO3 and it has a molecular weight of 263.33 g/mol [1]. This document is intended for researchers, scientists, and drug development professionals, offering a detailed roadmap for evaluating its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. By synthesizing established methodologies with expert insights, this guide outlines a logical and scientifically rigorous approach to generating a robust PK profile, essential for advancing a compound through the drug development pipeline. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data.
Introduction: The Imperative of Pharmacokinetic Profiling
The journey of a new chemical entity from discovery to a viable therapeutic agent is contingent upon a thorough understanding of its interaction with a biological system. Pharmacokinetics, the study of what the body does to a drug, forms the cornerstone of this understanding[2]. It encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME), which collectively determine the onset, intensity, and duration of a drug's effect[2][3]. A well-defined pharmacokinetic profile is critical for predicting a drug's safety and efficacy, guiding dose selection, and identifying potential drug-drug interactions[3][4].
This guide focuses on a specific molecule, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone, a compound with a pyrrolidinone core. While specific data for this exact molecule is not publicly available, this guide will leverage established principles and methodologies for characterizing the PK profile of novel small molecules. The pyrrolidinone scaffold is found in various biologically active compounds, and understanding the metabolic fate of this class of compounds is crucial[5][6][7].
The following sections will detail a strategic and phased approach to the comprehensive pharmacokinetic characterization of 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone, from initial in vitro screens to definitive in vivo studies.
Analytical Method Development and Validation: The Foundation of Accurate Measurement
Before commencing any pharmacokinetic studies, a robust and validated analytical method for the quantification of 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone in various biological matrices (plasma, urine, tissue homogenates) is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity, selectivity, and throughput[8][9].
Experimental Protocol: LC-MS/MS Method Development
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system is recommended[10].
-
Sample Preparation: To remove interferences from the biological matrix, various extraction techniques should be evaluated, including protein precipitation, liquid-liquid extraction, and solid-phase extraction (SPE)[8][11]. The choice of method will depend on the physicochemical properties of the compound and the nature of the matrix.
-
Chromatographic Separation: A reverse-phase C18 column is a common starting point. The mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile or methanol with a modifier like formic acid) and gradient elution profile should be optimized to achieve a sharp peak shape and adequate separation from endogenous matrix components.
-
Mass Spectrometric Detection: The mass spectrometer should be operated in the positive ion multiple reaction monitoring (MRM) mode[12]. The precursor ion ([M+H]+) and a stable product ion for 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone will need to be determined by direct infusion of a standard solution.
-
Internal Standard: An appropriate internal standard (IS), ideally a stable isotope-labeled version of the analyte, should be used to correct for variability in sample processing and instrument response[11].
-
Method Validation: The developed method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, sensitivity (lower limit of quantification), and stability.
In Vitro Pharmacokinetic Profiling: Early Insights into ADME Properties
In vitro assays are crucial for early-stage drug discovery as they provide rapid and cost-effective predictions of a compound's in vivo behavior, enabling early identification of potential liabilities and guiding compound optimization[13][14].
Absorption
3.1.1. Caco-2 Permeability Assay
This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is used to predict intestinal permeability and identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
Experimental Protocol:
-
Cell Culture: Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to allow for differentiation.
-
Assay: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the receiving chamber at various time points.
-
Analysis: The concentration of the compound in the samples is determined by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated in both directions (A to B and B to A).
-
Interpretation: A high Papp (A to B) suggests good intestinal absorption. An efflux ratio (Papp (B to A) / Papp (A to B)) greater than 2 indicates that the compound is likely a substrate for an efflux transporter.
Distribution
3.2.1. Plasma Protein Binding
The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, significantly influences its distribution and availability to target tissues and for elimination[15][16][17]. Only the unbound (free) fraction of the drug is pharmacologically active[10][15].
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Apparatus: A RED device with inserts containing a semi-permeable membrane (typically 8 kDa molecular weight cut-off) is used[10].
-
Procedure: The test compound is spiked into plasma from different species (e.g., human, rat, mouse) and added to one chamber of the insert. The other chamber is filled with phosphate-buffered saline (PBS)[10].
-
Incubation: The plate is sealed and incubated at 37°C with shaking for a sufficient time (e.g., 4-6 hours) to reach equilibrium[10][15].
-
Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentrations of the compound are quantified by LC-MS/MS[10].
-
Calculation: The percentage of unbound drug is calculated from the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
| Parameter | Description |
| % Unbound | The fraction of the drug that is not bound to plasma proteins. |
| % Bound | 100% - % Unbound. |
3.2.2. Blood-to-Plasma Ratio
This parameter indicates whether the drug preferentially distributes into red blood cells.
Experimental Protocol:
-
Procedure: The test compound is incubated with fresh whole blood from different species.
-
Separation: After incubation, the blood is centrifuged to separate plasma.
-
Analysis: The concentration of the compound in both the plasma and the whole blood lysate is measured by LC-MS/MS.
-
Calculation: The blood-to-plasma ratio is calculated as the concentration in blood divided by the concentration in plasma.
Metabolism
3.3.1. Metabolic Stability in Liver Microsomes
Liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs). This assay provides an initial assessment of the compound's susceptibility to hepatic metabolism.
Experimental Protocol:
-
Incubation: The test compound is incubated with liver microsomes (from human and other relevant species) in the presence of NADPH (a necessary cofactor for CYP activity).
-
Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a cold organic solvent.
-
Analysis: The concentration of the parent compound remaining at each time point is quantified by LC-MS/MS.
-
Calculation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
| Parameter | Description |
| In vitro t1/2 | The time it takes for 50% of the compound to be metabolized. |
| Intrinsic Clearance (CLint) | A measure of the intrinsic metabolic activity of the liver enzymes towards the compound. |
3.3.2. Metabolite Identification
Identifying the major metabolites of a drug is crucial for understanding its clearance pathways and assessing the potential for pharmacologically active or toxic metabolites[8][18].
Experimental Protocol:
-
Incubation: The test compound is incubated with liver microsomes or hepatocytes for an extended period.
-
Analysis: The samples are analyzed using high-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) to detect and identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns[6][19]. Common metabolic pathways for pyrrolidinone-containing compounds include hydroxylation, demethylation, and lactam formation[6][18].
In Vivo Pharmacokinetic Studies: Characterizing the ADME Profile in a Living System
In vivo studies are essential to understand the complete pharmacokinetic profile of a compound in a whole organism, integrating all ADME processes[20][21]. These studies are typically conducted in rodent species (e.g., mice or rats) initially.
Single-Dose Pharmacokinetic Study
This study determines the basic pharmacokinetic parameters after a single intravenous (IV) and oral (PO) administration.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used[6]. Animals should be cannulated for serial blood sampling.
-
Dosing: One group of animals receives an intravenous bolus dose of the compound, while another group receives an oral gavage dose. The formulation of the compound is critical for ensuring adequate exposure.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose)[12].
-
Sample Processing: Plasma is harvested from the blood samples by centrifugation and stored at -80°C until analysis[12].
-
Bioanalysis: The concentration of the compound in the plasma samples is quantified using the validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling software to determine key pharmacokinetic parameters.
| Parameter | Intravenous (IV) Administration | Oral (PO) Administration |
| Cmax | Maximum plasma concentration | Maximum plasma concentration |
| Tmax | Time to reach Cmax | Time to reach Cmax |
| AUC | Area under the plasma concentration-time curve | Area under the plasma concentration-time curve |
| t1/2 | Elimination half-life | Elimination half-life |
| CL | Clearance | Apparent Clearance (CL/F) |
| Vd | Volume of distribution | Apparent Volume of distribution (Vd/F) |
| F (%) | N/A | Absolute Bioavailability |
Excretion and Mass Balance Study
This study determines the routes and extent of excretion of the parent drug and its metabolites.
Experimental Protocol:
-
Radiolabeling: The test compound is typically radiolabeled (e.g., with 14C or 3H) to facilitate the tracking of all drug-related material.
-
Dosing: A single dose of the radiolabeled compound is administered to animals housed in metabolic cages that allow for the separate collection of urine and feces.
-
Sample Collection: Urine and feces are collected at regular intervals for several days until the radioactivity is negligible.
-
Analysis: The total radioactivity in the collected urine and feces samples is measured using liquid scintillation counting.
-
Metabolite Profiling: The urine and feces samples are also analyzed by radio-HPLC or LC-MS/MS to identify and quantify the parent drug and its major metabolites.
Data Integration and Interpretation: Building a Holistic Pharmacokinetic Profile
The data generated from the in vitro and in vivo studies must be integrated to build a comprehensive understanding of the pharmacokinetic profile of 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone. This integrated profile will inform the design of future preclinical and clinical studies.
Caption: Workflow for the Pharmacokinetic Profiling of a Novel Compound.
Conclusion
The successful advancement of 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone as a potential therapeutic agent is critically dependent on a thorough and systematic evaluation of its pharmacokinetic properties. This technical guide has outlined a comprehensive and scientifically rigorous approach to achieving this. By following the proposed in vitro and in vivo experimental protocols, researchers can generate a robust dataset that will elucidate the compound's absorption, distribution, metabolism, and excretion characteristics. This knowledge is indispensable for making informed decisions throughout the drug development process, from lead optimization to the design of first-in-human studies. The integration of high-quality analytical methods with well-designed ADME studies, as detailed in this guide, will ultimately pave the way for a clear understanding of the pharmacokinetic profile of 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone.
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An In-Depth Technical Guide to the Thermodynamic Stability of 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Introduction: Navigating the Stability Landscape of a Novel N-Substituted Pyrrolidinone
The compound 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-, represents a unique chemical architecture combining a lactam core, an ethoxy substituent, and an N-aryl-ethyl moiety. As with any novel chemical entity (NCE) destined for pharmaceutical development, a comprehensive understanding of its thermodynamic stability is not merely a regulatory formality but a cornerstone of its entire development lifecycle. The intrinsic stability of a drug substance dictates its shelf-life, informs formulation strategies, and ultimately, impacts patient safety and therapeutic efficacy.
This guide provides a deep dive into the theoretical and practical aspects of assessing the thermodynamic stability of this specific molecule. As direct literature on this compound is not available, our approach is rooted in first principles, analyzing the stability of its constituent functional groups to predict and test its degradation pathways. We will explore the causality behind experimental designs, grounding our protocols in authoritative guidelines from the International Council for Harmonisation (ICH).
Section 1: Theoretical Stability Assessment & Predictive Analysis
Before embarking on extensive laboratory studies, an in-silico and theoretical analysis can provide invaluable foresight into the molecule's potential liabilities. This predictive approach allows for a more targeted and efficient experimental design.
Functional Group Liability Analysis
The structure of 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- presents several key functional groups, each with known degradation tendencies:
-
The 2-Pyrrolidinone (Lactam) Ring: The five-membered lactam ring is susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening and the formation of 4-aminobutyric acid derivatives.[1][2] The rate of this hydrolysis is significantly influenced by pH and temperature.[1] While generally stable at neutral pH, extremes can catalyze this degradation.[1]
-
The 5-Ethoxy Group (Acetal/Ether-like Linkage): This group, being at the 5-position adjacent to the nitrogen, has characteristics of an N,O-acetal. Such structures are known for their lability, particularly under acidic conditions which can catalyze cleavage to an aldehyde and an alcohol.[3][4][5] Ethers, in general, are chemically stable but can be cleaved under harsh acidic conditions or by strongly basic agents.[6][7][8]
-
The N-[2-(4-methoxyphenyl)ethyl] Substituent: The nitrogen atom of the pyrrolidinone ring is a potential site for oxidation. Nitrogen-containing heterocycles can undergo oxidative degradation.[9][10]
-
The 4-Methoxyphenyl Group: While the aromatic ring itself is relatively stable, the methoxy group can be a site for oxidative degradation. The electron-donating nature of the methoxy group can also influence the reactivity of the aromatic ring.
Computational Prediction of Degradation
Modern computational tools can predict potential degradation pathways and products. Software like Zeneth or DELPHI utilize knowledge bases of chemical transformations to forecast the likelihood of various degradation reactions under different stress conditions (e.g., pH, temperature, oxidation).[11][12][13][14] These in-silico assessments can provide a theoretical roadmap of potential degradants, aiding in the development of targeted analytical methods.[12][15]
Section 2: Experimental Design for Thermodynamic Stability Assessment
The experimental evaluation of thermodynamic stability is a systematic process designed to identify and quantify degradation under a variety of stress conditions. This is often referred to as forced degradation or stress testing.[16][17][18][19] The goal is to generate a degradation profile that is sufficient to develop and validate a stability-indicating analytical method.[17]
The Cornerstone: A Stability-Indicating Analytical Method
A robust, validated stability-indicating analytical method is paramount. This method must be able to separate the intact drug substance from all potential degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose, often coupled with mass spectrometry (LC-MS) for the identification of unknown degradants.[20][21]
Forced Degradation Studies: A Multi-faceted Approach
Forced degradation studies are designed to accelerate the degradation process to predict the long-term stability of the drug substance.[19][21] The following conditions are typically employed, in accordance with ICH guidelines:
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathways for the Target Molecule |
| Acidic Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60-80°C) | Hydrolysis of the lactam ring; Cleavage of the ethoxy group. |
| Basic Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 60-80°C) | Hydrolysis of the lactam ring. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), at room temperature or heated | Oxidation of the nitrogen atom; Oxidation of the methoxy group; Oxidative cleavage of the ethoxy group. |
| Thermal Degradation | Dry heat (e.g., 80-120°C); High humidity (e.g., 75% RH) | General decomposition; Potential for complex degradation pathways. |
| Photostability | Exposure to a combination of visible and UV light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter)[22][23][24] | Photolytic cleavage of bonds; photo-oxidation. |
Experimental Workflow for Forced Degradation
The following diagram illustrates a typical workflow for conducting forced degradation studies.
Caption: Workflow for forced degradation studies.
Detailed Protocols for Stress Testing
Protocol 1: Acidic and Basic Hydrolysis
-
Preparation: Prepare a stock solution of the drug substance in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acidic Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl (to give a final acid concentration of 0.1 M).
-
Basic Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH (to give a final base concentration of 0.1 M).
-
Incubation: Incubate the solutions at 60°C and withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl.
-
Analysis: Dilute the samples to a suitable concentration and analyze by the validated stability-indicating HPLC method.
Protocol 2: Oxidative Degradation
-
Preparation: Prepare a 1 mg/mL stock solution of the drug substance.
-
Oxidative Stress: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ (to give a final concentration of 3%).
-
Incubation: Keep the solution at room temperature and withdraw aliquots at specified intervals.
-
Analysis: Dilute and analyze the samples directly by HPLC.
Protocol 3: Photostability Testing
-
Sample Preparation: Place a thin layer of the solid drug substance in a chemically inert, transparent container. Prepare a solution of the drug substance as well.
-
Exposure: Expose the samples to a light source that conforms to ICH Q1B guidelines, ensuring an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[22]
-
Control: Protect a parallel set of samples from light to serve as dark controls.
-
Analysis: At the end of the exposure period, analyze both the exposed and control samples by HPLC.
Section 3: Advanced Thermodynamic Characterization
Beyond forced degradation, direct measurement of thermodynamic parameters can provide a deeper understanding of the compound's stability.
Isothermal Titration Calorimetry (ITC)
ITC measures the heat released or absorbed during a chemical process, providing a complete thermodynamic profile of an interaction or degradation in a single experiment.[25][26] While often used for binding studies, it can be adapted to monitor the slow heat changes associated with degradation, providing kinetic and thermodynamic data.[27]
Differential Scanning Calorimetry (DSC)
DSC is a powerful tool for assessing the solid-state stability of a drug substance.[27] It can be used to:
-
Determine the melting point and heat of fusion.
-
Identify polymorphs, which can have different stabilities.
-
Screen for drug-excipient incompatibilities in pre-formulation studies.[27]
Section 4: Elucidation of Degradation Pathways and Structural Characterization
Identifying the structure of degradation products is crucial for understanding the degradation mechanism and for assessing the safety of the drug product.
Hyphenated Analytical Techniques
The combination of chromatography and spectroscopy is essential for this task.
-
LC-MS/MS: Provides molecular weight and fragmentation data, which are key to proposing the structures of degradants.[21]
-
High-Resolution Mass Spectrometry (HRMS): Offers accurate mass measurements, allowing for the determination of elemental composition.[21]
-
Preparative HPLC and NMR: For definitive structural elucidation, degradation products can be isolated using preparative HPLC and then analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[21]
Predicted Degradation Pathways
Based on the functional group analysis, we can predict the primary degradation pathways for 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-.
Caption: Potential degradation pathways.
Conclusion: A Proactive Approach to Ensuring Stability
The thermodynamic stability of 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- is a critical attribute that must be thoroughly investigated to ensure the development of a safe and effective pharmaceutical product. Although no direct data exists for this novel compound, a systematic approach grounded in the principles of chemical reactivity and guided by regulatory frameworks provides a clear path forward. By combining predictive analysis with rigorous experimental stress testing and advanced analytical characterization, researchers can proactively identify potential liabilities, elucidate degradation pathways, and develop robust formulations and analytical methods. This in-depth understanding of the molecule's stability profile is fundamental to navigating the complex landscape of drug development and delivering a high-quality medicinal product.
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- ACS Publications. (2024, February 19). In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. Organic Process Research & Development.
- ResearchGate. (n.d.). Amide and lactam hydrolysis of N-(2-hydroxyacetyl)-2-pyrrolidone: Effective catalysis.
- Songhu, Y., et al. (2007, July 1). Degradation of Nitrogen‐Heterocyclic Compounds by Anodic Oxidation and Electro‐Fenton Methods. Water Environment Research.
- ChemicalBook. (2024, March 11). 2-Pyrrolidinone: Synthesis method and chemical reaction.
- SciSpace. (2016, December 14). Forced Degradation Studies.
- SGS Japan. (n.d.). Forced Degradation Testing.
- Fiveable. (2025, August 15). Ethoxy: Organic Chemistry Study Guide.
- Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
- Coe, S. (2023, March 2). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.
- Schrödinger. (2024, April 10). Automated Digital Prediction of Chemical Degradation Products.
- PubMed. (2024, July 15). Influence of Some Heterocyclic, Cyclic, and Nitrogen-Containing Compounds on Oxidative Deamination of Polyamines in a Cell-Free Test System.
- MDPI. (2024, August 17). Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review.
- PMC. (n.d.). Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials.
- MDPI. (2024, April 27). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- ZM Silane Limited. (2026, January 31). Alkoxy Groups.
- ResearchGate. (2023, July 15). Analysing Impurities and Degradation Products.
- Pole, D., Ando, H., & Murphy, S. (2007). Prediction of Drug Degradants Using DELPHI: An Expert System for Focusing Knowledge. Molecular Pharmaceutics, 4(4), 569-577.
- Semantic Scholar. (n.d.). In Silico Drug Degradation Prediction.
- PMC. (n.d.). Ethoxy Groups on ZrO2, CuO, and CuO/ZrO2 Studied by IR Spectroscopy.
- PMC. (n.d.). IR Studies of Ethoxy Groups on CeO2.
- Lab Manager. (2026, January 13). Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life.
- IntechOpen. (2022, May 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents.
- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The kinetics and mechanism of the acid-catalysed hydrolysis of N-vinylpyrrolidin-2-one. RSC Publishing.
- ResearchGate. (2022, October 13). Isothermal Calorimetry: Molecular Interactions between Small Molecules in Organic Solvents.
- PNAS. (2021, May 31). Single-molecule calorimeter and free energy landscape.
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Application Note: HPLC-UV Method Development and Validation for 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone
Executive Summary
The compound 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone (CAS: 648435-18-1) is a functionalized pyrrolidinone derivative utilized in advanced pharmaceutical synthesis and drug development [1]. Due to its specific structural features—a lactam core, an ethoxy substituent, and a 4-methoxyphenyl moiety—precise analytical control is required to monitor its purity and assay during development.
This application note details the causality-driven development, optimization, and validation of a robust Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The protocol is designed as a self-validating system, ensuring high reproducibility, accuracy, and compliance with ICH Q2(R1) guidelines [2].
Physicochemical Profiling & Chromatographic Rationale
To design an optimal method, we must first deconstruct the analyte's physicochemical properties to predict its chromatographic behavior:
-
Ionization & pH Strategy: The pyrrolidinone nitrogen is part of a lactam (cyclic amide) system. Unlike basic aliphatic amines, lactam nitrogens are essentially neutral and do not protonate under standard acidic HPLC conditions. Therefore, mobile phase pH adjustment is not required to control the analyte's ionization state. However, an acidic modifier (0.1% Formic Acid) is intentionally selected to fully protonate residual silanol groups on the silica-based stationary phase, preventing secondary interactions and peak tailing—a critical insight often utilized in regulatory methods for pyrrolidone derivatives [3].
-
Hydrophobicity & Stationary Phase: With a molecular formula of C15H21NO3 (MW: 263.33) [1], the compound exhibits moderate lipophilicity driven by the ethyl linker and the aromatic ring. A standard end-capped C18 (Octadecylsilane) column provides the optimal hydrophobic surface area for retention and resolution from potential synthetic impurities.
-
Chromophore & Detection: The 4-methoxyphenyl (anisole) group is a strong UV chromophore. The π−π∗ transitions of this aromatic ether yield a primary absorbance maximum near 225 nm (ideal for high-sensitivity impurity profiling) and a secondary maximum near 275 nm (ideal for highly specific assay quantification).
Figure 1: Systematic workflow for HPLC-UV method development and validation.
Optimized Analytical Protocol
Reagents and Materials
-
Analyte: 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone reference standard (>99.0% purity).
-
Solvents: HPLC-grade Acetonitrile (ACN), HPLC-grade Water (18.2 MΩ·cm).
-
Modifiers: LC-MS grade Formic Acid (FA).
-
Column: C18, 150 mm × 4.6 mm, 5 µm particle size, 100 Å pore size (end-capped).
Chromatographic Conditions
| Parameter | Specification / Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Suppresses silanol ionization; ensures sharp peaks. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Provides optimal elution strength for aromatic ethers. |
| Elution Mode | Isocratic (40% A : 60% B) | Ensures baseline stability and run-to-run reproducibility. |
| Flow Rate | 1.0 mL/min | Balances optimal linear velocity with system backpressure. |
| Column Temperature | 30 °C ± 2 °C | Stabilizes mass transfer kinetics and retention times. |
| Detection Wavelength | 225 nm (Assay & Impurities) | Captures maximum absorbance of the methoxyphenyl group. |
| Injection Volume | 10 µL | Prevents column overloading while maintaining sensitivity. |
| Run Time | 10.0 minutes | Allows sufficient time for late-eluting hydrophobic impurities. |
Step-by-Step Sample Preparation Methodology
To ensure the protocol is self-validating, sample preparation must eliminate matrix effects and ensure complete solubilization.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask.
-
Solubilization: Add 5.0 mL of Acetonitrile. Sonicate for 5 minutes at room temperature until completely dissolved. (Note: Acetonitrile is used first to ensure the lipophilic compound dissolves completely before introducing the aqueous phase).
-
Dilution: Make up to the 10.0 mL mark with HPLC Water. Mix thoroughly by inversion.
-
Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask. Dilute to volume with the sample diluent (50:50 Water:Acetonitrile).
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter. Discard the first 1.0 mL to saturate the filter membrane and prevent analyte adsorption.
-
Vialing: Transfer the filtrate into an amber autosampler vial (to prevent potential photolytic degradation) and cap securely.
Figure 2: Step-by-step sample preparation workflow for standard solutions.
System Suitability Testing (SST)
A method is only as trustworthy as its daily performance. Before executing any sample analysis, the system must validate itself against the following criteria (based on 6 replicate injections of the 100 µg/mL working standard):
| SST Parameter | Acceptance Criteria | Diagnostic Value |
| Retention Time (RT) | ~ 5.5 minutes (± 2.0% RSD) | Confirms pump flow rate and mobile phase composition stability. |
| Tailing Factor (T) | ≤ 1.5 | Verifies the absence of secondary silanol interactions or column voiding. |
| Theoretical Plates (N) | ≥ 3,000 | Ensures the column maintains adequate resolving power. |
| Peak Area %RSD | ≤ 2.0% | Validates autosampler precision and detector stability. |
Method Validation Framework (ICH Q2(R1))
To guarantee regulatory compliance, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines [2]. The following parameters ensure the method is fit for its intended use:
Specificity
-
Procedure: Inject blank diluent, mobile phase, and potential synthetic precursors (e.g., 4-methoxyphenethylamine derivatives).
-
Acceptance: No interfering peaks should be observed at the retention time of 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone. Peak purity angle must be less than the peak purity threshold (if using a Photodiode Array detector).
Linearity and Range
-
Procedure: Prepare and inject calibration standards at 50%, 80%, 100%, 120%, and 150% of the target concentration (50 µg/mL to 150 µg/mL).
-
Acceptance: The correlation coefficient ( R2 ) of the linear regression curve must be ≥0.999 . The y-intercept should be ≤2.0% of the target concentration response.
Accuracy (Recovery)
-
Procedure: Spike known amounts of the reference standard into a synthetic matrix at three levels (80%, 100%, 120%) in triplicate.
-
Acceptance: Mean recovery must fall between 98.0% and 102.0% with an RSD of ≤2.0% .
Precision (Repeatability & Intermediate Precision)
-
Procedure:
-
Repeatability: 6 independent preparations of the 100 µg/mL standard analyzed by a single analyst on the same day.
-
Intermediate Precision: 6 independent preparations analyzed by a different analyst, on a different day, using a different HPLC system.
-
-
Acceptance: The overall %RSD for assay content must be ≤2.0% .
Robustness
-
Procedure: Deliberately introduce minor variations to the method: Flow rate (± 0.1 mL/min), Column Temperature (± 5 °C), and Mobile Phase Organic Composition (± 2% absolute).
-
Acceptance: System suitability criteria (Tailing factor, Theoretical plates) must remain within acceptable limits, proving the method's resilience in routine QC environments.
References
- Appchem. "2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- | 648435-18-1". Appchemical.com.
- Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology". FDA.gov.
- Food and Drug Administration (FDA). "METHOD OF ANALYSIS N–methyl–2-pyrrolidone". FDA.gov.
Application Note & Protocols: Strategies for Dissolving 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution of the novel compound 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-. Due to the absence of established public data for this specific molecule, this guide employs a first-principles approach. By deconstructing the molecule into its primary functional moieties—a polar, substituted 2-pyrrolidinone core and a non-polar (4-methoxyphenyl)ethyl side chain—we predict its solubility characteristics and provide robust, step-by-step protocols for systematic dissolution in both aqueous and organic solvent systems. This application note emphasizes the rationale behind solvent selection and experimental design, enabling users to develop effective and reproducible formulation strategies.
Introduction and Theoretical Background
The successful formulation and development of any new chemical entity (NCE) is critically dependent on a thorough understanding of its solubility. For the compound 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-, the molecular structure presents a classic amphiphilic challenge.
-
The Polar Core: The 2-pyrrolidinone ring is a lactam, a cyclic amide, which is a polar functional group. The parent compound, 2-pyrrolidinone, is miscible with water and a wide range of polar organic solvents, including alcohols, ethers, ketones, and esters.[1][2][3][4] This is due to its ability to act as both a hydrogen bond donor (from the N-H group, though substituted in our target molecule) and acceptor (at the carbonyl oxygen).[3] The addition of a 5-ethoxy group introduces another polar ether linkage, which can act as a hydrogen bond acceptor, potentially enhancing interactions with protic solvents.[5]
-
The Non-Polar Side Chain: The 1-[2-(4-methoxyphenyl)ethyl]- substituent is predominantly non-polar and hydrophobic. It consists of a benzene ring (phenyl group) and an ethyl chain. The methoxy group (-OCH₃) on the phenyl ring, as seen in anisole (methoxybenzene), confers slight polarity but is generally insufficient to render the moiety water-soluble; in fact, anisole itself is insoluble or only slightly soluble in water.[6][7][8][9] The overall contribution of this large, non-polar tail is to decrease aqueous solubility.[10]
This structural duality suggests that the molecule will likely exhibit limited solubility in pure water but will have good solubility in many organic solvents. The key to achieving desired concentrations, particularly in aqueous media for biological assays, will lie in the strategic selection of co-solvents, pH adjustment, or the use of formulation excipients.
Predicting Solubility: A Moiety-Based Analysis
Based on the analysis of the functional groups, we can predict the compound's general solubility behavior.
| Functional Moiety | Key Structural Feature | Predicted Influence on Solubility |
| 2-Pyrrolidinone Core | Polar lactam (cyclic amide) | Enhances solubility in polar solvents (water, alcohols). |
| 5-Ethoxy Group | Ether linkage | Can act as a hydrogen bond acceptor, modestly improving polarity.[11] |
| (4-methoxyphenyl)ethyl Tail | Aromatic ring, hydrocarbon chain | Large, non-polar region; significantly reduces aqueous solubility. |
Overall Prediction: The molecule will likely be classified as 'sparingly soluble' to 'practically insoluble' in water. It is expected to be soluble in polar aprotic solvents (e.g., DMSO, DMF), moderately polar protic solvents (e.g., ethanol, methanol), and potentially some less polar solvents like chloroform, depending on the influence of the polar core.
Protocols for Solubility Determination
The following protocols provide systematic approaches to determine both the qualitative and quantitative solubility of the target compound. It is imperative to use high-purity compound and solvents for accurate results.
Essential Materials and Equipment
-
2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- (as high purity solid)
-
Analytical balance (± 0.01 mg)
-
Vortex mixer
-
Magnetic stirrer and stir bars
-
Temperature-controlled shaker or water bath
-
Calibrated pH meter
-
Glass vials (e.g., 1.5 mL or 4 mL) with screw caps
-
Syringe filters (0.22 µm or 0.45 µm, PTFE or other chemically resistant membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Solvents:
-
Aqueous: Deionized Water, Phosphate-Buffered Saline (PBS) pH 7.4
-
Organic (ACS Grade or higher): Dimethyl Sulfoxide (DMSO), Ethanol (200 proof), Methanol, Acetonitrile, N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Chloroform.
-
Protocol 1: Qualitative Assessment in Organic Solvents
This protocol provides a rapid assessment of solubility in common organic solvents, which is crucial for preparing stock solutions.
Caption: Workflow for qualitative organic solvent solubility testing.
Step-by-Step Procedure:
-
Preparation: Accurately weigh approximately 1 mg of the compound into a clear glass vial.
-
Initial Solvent Addition: Add 100 µL of the selected organic solvent (e.g., DMSO, Ethanol). This creates an initial test concentration of 10 mg/mL.
-
Mixing: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Observation: Visually inspect the solution against a light and dark background.
-
Clear Solution: The compound is considered soluble at ≥10 mg/mL.
-
Hazy, Cloudy, or Visible Particles: The compound is not fully dissolved.
-
-
Titration (if needed): If the solution is not clear, add additional 100 µL aliquots of the solvent, vortexing for 1 minute after each addition, until the compound fully dissolves.
-
Calculation: Record the total volume of solvent required to dissolve the compound and calculate the approximate solubility in mg/mL.
Protocol 2: Quantitative Aqueous Solubility (Shake-Flask Method)
This protocol determines the thermodynamic equilibrium solubility in aqueous media, a critical parameter for drug development. It is based on established methods for solubility assessment.[1]
Caption: Workflow for the shake-flask method of aqueous solubility determination.
Step-by-Step Procedure:
-
Preparation of Saturated Solution: Add an excess amount of the solid compound to a known volume of the aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. "Excess" means that undissolved solid should be clearly visible. A starting point is 2-5 mg per mL of buffer.
-
Equilibration: Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, let the vials stand undisturbed to allow undissolved solids to settle.
-
Filtration: Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. Causality Note: This step is critical to separate the dissolved fraction from the solid, ensuring only the soluble compound is measured.
-
Quantification:
-
Prepare a series of standard solutions of the compound in a suitable organic solvent (like acetonitrile or methanol) at known concentrations.
-
Accurately dilute the filtered aqueous sample with the same organic solvent.
-
Quantify the concentration of the compound in the diluted sample using a validated HPLC method against the calibration curve generated from the standard solutions.
-
-
Calculation: Calculate the original concentration in the aqueous buffer, accounting for the dilution factor. This value represents the equilibrium solubility.
Strategies for Enhancing Apparent Aqueous Solubility
For many biological applications, enhancing the aqueous solubility is necessary. The following strategies can be explored systematically.
Co-Solvents
The use of water-miscible organic solvents can significantly increase the solubility of hydrophobic compounds.
-
Recommended Co-solvents: DMSO, Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400).
-
Methodology: Prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM). For the final working solution, perform a serial dilution into the aqueous biological media. Trustworthiness Note: Always ensure the final concentration of the organic co-solvent is low (typically <1%, often <0.1%) to avoid solvent-induced artifacts in biological assays.
pH Adjustment
The 2-pyrrolidinone structure does not contain strongly acidic or basic functional groups that are readily ionizable within a typical physiological pH range. Therefore, pH adjustment is unlikely to produce a dramatic increase in solubility, as the compound will remain neutral. However, extreme pH values should be avoided to prevent potential hydrolysis of the lactam or ether functionalities.
Summary and Data Presentation
All experimental results should be meticulously documented. The following table provides a template for summarizing the findings.
Table 1: Solubility Profile of 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-
| Solvent System | Temperature (°C) | Method | Solubility | Observations |
| Deionized Water | 25 | Shake-Flask | e.g., <0.01 mg/mL | Insoluble |
| PBS (pH 7.4) | 37 | Shake-Flask | e.g., 0.015 mg/mL | Very slightly soluble |
| Ethanol | 25 | Qualitative | e.g., >20 mg/mL | Soluble |
| DMSO | 25 | Qualitative | e.g., >100 mg/mL | Freely Soluble |
| Acetonitrile | 25 | Qualitative | e.g., ~5 mg/mL | Sparingly Soluble |
| Chloroform | 25 | Qualitative | e.g., >50 mg/mL | Soluble |
Conclusion and Best Practices
The dissolution of 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- requires a strategic approach that acknowledges its amphiphilic nature. For most applications requiring an organic stock solution, DMSO is the recommended starting solvent due to its high solubilizing power for a wide range of compounds. For applications in aqueous media, a co-solvent strategy is necessary. It is recommended to prepare a concentrated stock in DMSO and dilute it serially into the final aqueous buffer, ensuring the final DMSO concentration is below the tolerance level of the experimental system. The protocols outlined in this guide provide a self-validating framework for systematically determining the solubility of this compound, forming a reliable foundation for subsequent research and development activities.
References
- Vertex AI Search. Anisole (CAS 100-66-3) - High-Quality Organic Compound.
- Benchchem. An In-depth Technical Guide to the Solubility of 2-Pyrrolidinone in Organic Solvents.
- Consolidated Chemical. Anisole (MethoxyBenzene)
- ChemicalBook. 2-Pyrrolidinone | 616-45-5.
- FooDB. Showing Compound 2-Pyrrolidinone (FDB000741).
- PubChem - NIH. 2-Pyrrolidone | C4H7NO | CID 12025.
- Sigma-Aldrich. 2-Pyrrolidinone = 99 616-45-5.
- ChemicalBook. Anisole | 100-66-3.
- Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366.
- PubChem - NIH. Anisole | C7H8O | CID 7519.
- ResearchGate. An Overview on Chemistry and Biological Importance of Pyrrolidinone.
- Benchchem.
- Benchchem. An In-depth Technical Guide to the Chemical Properties of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone.
- ChemicalBook. The uses of 2-Pyrrolidinone.
- journalssystem.com.
- PubMed. Comparison of the physicochemical properties of the N-(2-hydroxyethyl) pyrrolidine, diethylamine and sodium salt forms of diclofenac.
- University of Toronto. Solubility of Organic Compounds.
- Quora. Why the water solubility of alcohols decreases as the size of the alkyl group increases?
- Chemistry LibreTexts. 1.6: Physical properties of organic compounds.
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optimal catalysts for the synthesis of 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-
An In-depth Guide to Catalyst Selection for the Synthesis of 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-
Introduction
The 2-pyrrolidinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including nootropic drugs like piracetam.[1][2] The specific target molecule, 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- (CAS 648435-18-1), incorporates three key pharmacophoric elements: the γ-lactam ring, an N-aralkyl substituent, and a 5-alkoxy group.[3] This combination suggests potential applications in neuropharmacology or as a versatile intermediate in complex molecule synthesis.
The efficient synthesis of this highly functionalized pyrrolidinone hinges critically on the selection of an optimal catalytic system. The choice of catalyst influences not only yield and purity but also the overall process economy and environmental impact. This guide provides a detailed analysis of catalytic strategies, explaining the mechanistic rationale behind protocol choices to empower researchers in drug discovery and development.
Logical Workflow for Synthetic Strategy Selection
The synthesis of the target molecule can be approached via several distinct pathways. The choice depends on the availability of starting materials, desired scale, and the catalytic technologies accessible. The following workflow outlines the decision-making process for selecting the most appropriate synthetic route and corresponding catalytic system.
Caption: Decision workflow for selecting a synthetic strategy.
Catalytic Strategies and Mechanistic Insights
Strategy A: N-Alkylation of 5-Ethoxy-2-pyrrolidinone
This classical and reliable approach involves the synthesis of a 5-ethoxy-2-pyrrolidinone intermediate, followed by N-alkylation with a suitable 2-(4-methoxyphenyl)ethyl electrophile. The key catalytic step is the deprotonation of the lactam nitrogen to form a nucleophilic amide anion.
Causality Behind Experimental Choices: The N-H bond of a secondary lactam is weakly acidic (pKa ≈ 17-18). A strong base is required to generate the corresponding anion in sufficient concentration to react with an alkyl halide. Sodium hydride (NaH) is a common choice as it forms a non-nucleophilic hydride that deprotonates the lactam irreversibly, evolving hydrogen gas and driving the reaction forward. The choice of an aprotic polar solvent like DMF or THF is crucial to solvate the resulting sodium amidate without interfering with the reaction.
Catalytic Variant: Phase-Transfer Catalysis (PTC) For larger-scale synthesis, avoiding stoichiometric strong bases like NaH is often desirable for safety and cost reasons. Phase-transfer catalysis offers an elegant solution. A quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) transfers the hydroxide ion from an aqueous phase to the organic phase, where it deprotonates the pyrrolidinone. The resulting amidate anion, paired with the bulky quaternary ammonium cation, is highly soluble and nucleophilic in the organic phase, facilitating a smooth reaction with the alkyl halide.
Strategy B: Reductive Amination of a Levulinic Acid Precursor
This strategy builds the molecule from a more fundamental, often bio-renewable, starting material like levulinic acid.[4] The process involves the reductive amination of the keto-acid with 2-(4-methoxyphenyl)ethylamine, which simultaneously forms the N-substituent and the amine necessary for subsequent cyclization to the lactam. The 5-ethoxy group is typically introduced in a final step.
Homogeneous vs. Heterogeneous Catalysis: The core of this strategy is the catalytic reduction of the intermediate imine formed from the ketone and the amine. Both homogeneous and heterogeneous catalysts are effective, but their operational characteristics differ significantly.[5]
-
Heterogeneous Catalysts: Systems like Palladium on Carbon (Pd/C), Raney Nickel, or Ruthenium on Alumina (Ru/Al2O3) are widely used.[4][6] They are prized for their ease of separation from the reaction mixture (simple filtration), robustness, and recyclability.[7] The reaction occurs on the surface of the metal, where hydrogen gas is activated and transferred to the imine double bond. Lewis acidic supports like Alumina (Al2O3) can further enhance activity by activating the carbonyl group.[4]
-
Homogeneous Catalysts: Complexes like Ru-phosphine or Iridium-based catalysts offer high activity and selectivity under milder conditions.[4] Their well-defined molecular structure allows for precise tuning of steric and electronic properties to optimize the reaction.[7] However, their separation from the product can be challenging and costly, often representing a significant drawback in industrial applications.[5]
Cooperative Catalysis: The Frontier Modern synthetic chemistry increasingly employs cooperative catalysis, where two or more catalytic species work in concert to achieve a transformation.[8] For γ-lactam synthesis, a combination of a Lewis base (like an N-heterocyclic carbene, NHC) and a Lewis acid (like a magnesium or indium salt) can activate the nucleophilic and electrophilic partners simultaneously.[8][9] While more complex to implement, these systems can provide unparalleled efficiency and stereoselectivity.[10]
Data Summary: Comparison of Catalytic Systems
| Catalytic System | Pathway | Typical Catalyst | Advantages | Disadvantages | Est. Yield Range |
| Base-Mediated Alkylation | Strategy A | NaH (stoichiometric) | High yield, reliable, well-understood | Requires strictly anhydrous conditions, H₂ evolution | 80-95% |
| Phase-Transfer Catalysis | Strategy A | TBAB / KOH | Milder conditions, safer for scale-up, inexpensive | Slower reaction times, potential for hydrolysis | 70-90% |
| Heterogeneous Reductive Amination | Strategy B | Pd/C, H₂ | Easy catalyst removal, recyclable, cost-effective | High pressure/temperature may be needed, potential for over-reduction | 65-85% |
| Homogeneous Reductive Amination | Strategy B | [RuCl₂(PPh₃)₃] | High activity, mild conditions, high selectivity | Difficult to separate, catalyst cost, air/moisture sensitive | 75-95% |
Note: Yields are representative estimates based on similar transformations in the literature and may vary based on specific substrates and optimization.
Experimental Protocols
Protocol 1: Base-Mediated N-Alkylation of 5-Ethoxy-2-pyrrolidinone
This protocol describes the N-alkylation using sodium hydride, a robust method for laboratory-scale synthesis.
Materials:
-
5-Ethoxy-2-pyrrolidinone (1.0 equiv.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.)
-
2-(4-methoxyphenyl)ethyl bromide (1.1 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 5-Ethoxy-2-pyrrolidinone.
-
Solvent Addition: Add anhydrous DMF under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Deprotonation: Carefully add the sodium hydride portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases. The solution should become clear or a homogeneous slurry.
-
Alkylating Agent: Cool the mixture back to 0 °C and add 2-(4-methoxyphenyl)ethyl bromide dropwise via a syringe.
-
Reaction: Stir the reaction mixture at room temperature until completion, as monitored by Thin Layer Chromatography (TLC) (typically 12-18 hours).
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and salts.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Protocol 2: Heterogeneous Catalytic Reductive Amination
This protocol details a one-pot synthesis from ethyl levulinate using a heterogeneous catalyst.
Materials:
-
Ethyl levulinate (1.0 equiv.)
-
2-(4-methoxyphenyl)ethylamine (1.05 equiv.)
-
10% Palladium on Carbon (Pd/C, 5 mol%)
-
Ethanol (as solvent and ethoxy source)
-
Hydrogen gas (H₂)
Procedure:
-
Reaction Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add ethyl levulinate, 2-(4-methoxyphenyl)ethylamine, and ethanol.
-
Catalyst Addition: Carefully add 10% Pd/C to the mixture.
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 100-500 psi).
-
Reaction: Heat the mixture to 60-80 °C and stir vigorously. The reaction typically proceeds through in-situ imine formation, reduction to the secondary amine, and subsequent thermal cyclization to the lactam. The alcoholic solvent under these conditions can facilitate the formation of the 5-ethoxy acetal from the intermediate 5-hydroxy lactam.
-
Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete in 24-48 hours.
-
Work-up: Cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude oil can be purified by column chromatography to isolate the target compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield (Protocol 1) | Incomplete deprotonation (inactive NaH) | Use fresh, high-purity NaH. Ensure strictly anhydrous conditions. |
| Poor quality alkylating agent | Purify the alkyl halide before use. | |
| Incomplete Reaction (Protocol 2) | Catalyst deactivation | Use fresh catalyst. Ensure substrates are free of catalyst poisons (e.g., sulfur compounds). |
| Insufficient hydrogen pressure/temperature | Increase H₂ pressure or reaction temperature within safe limits of the equipment. | |
| Formation of Side Products | O-alkylation instead of N-alkylation (Protocol 1) | Ensure complete deprotonation before adding the alkyl halide. Lower temperatures can favor N-alkylation. |
| Over-reduction of aromatic ring (Protocol 2) | Use a less active catalyst (e.g., 5% Pd/C), lower the H₂ pressure, or reduce the reaction temperature. |
Conclusion
The optimal catalyst for the synthesis of 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- is highly dependent on the chosen synthetic strategy. For laboratory-scale synthesis where reliability and high yield are paramount, the base-mediated N-alkylation of a pre-existing 5-ethoxy-2-pyrrolidinone ring is often the most direct route. For processes where atom economy, cost, and the use of renewable feedstocks are critical, a reductive amination approach using a robust, recyclable heterogeneous catalyst like Pd/C presents a powerful and scalable alternative. As the field advances, cooperative catalytic systems may offer future pathways with even greater efficiency and precision.
References
-
Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. ResearchGate. [Link]
-
Synthesis of 2-pyrrolidinone derivatives via N-heterocyclic carbene catalyzed radical tandem cyclization/coupling reactions. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Cooperative Catalysis by Carbenes and Lewis Acids in a Highly Stereoselective Route to γ-Lactams. PMC. [Link]
-
Bifunctional Lewis Acid-Nucleophile-Based Asymmetric Catalysis: Mechanistic Evidence for Imine Activation Working in Tandem with Chiral Enolate Formation in the Synthesis of β-Lactams. Journal of the American Chemical Society. [Link]
-
Scope of γ-lactam synthesis through Lewis acid activation. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]
-
Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. PMC. [Link]
-
Enantioselective Synthesis of γ-Lactams by Lewis-Base Catalyzed Sulfenoamidation of Alkenes. PMC. [Link]
-
Homogeneous vs Heterogeneous Catalysts. University of Rochester. [Link]
-
2-Pyrrolidone. Wikipedia. [Link]
-
Synthesis of N-Substituted 5-Alkoxy-3-aryl-4-methyl-2,5-dihydro-2-pyrrolones. ResearchGate. [Link]
-
Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]
-
Reaction pathway for the formation of 2-pyrrolidone from glutamic acid and side reactions. ResearchGate. [Link]
-
Synthesis of New Optically Active 2-Pyrrolidinones. PMC. [Link]
-
Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC. [Link]
-
Profiling the Privileges of Pyrrolidine-Based Catalysts in Asymmetric Synthesis: From Polar to Light-Driven Radical Chemistry. ACS Catalysis. [Link]
-
SYNTHESIS AND STRUCTURAL DETERMINATION OF SOME 1,5-DISUBSTITUTED-4-ETHOXYCARBONYL-3-HYDROXY-3-PYRROLINE-2- ONE DERIVATIVES CONT. VNUHCM Journal of Science and Technology Development. [Link]
-
Synergy between homogeneous and heterogeneous catalysis. RSC Publishing. [Link]
-
Synthesis of substituted pyrrolidines. Diva-Portal.org. [Link]
-
2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-. Appchem. [Link]
-
Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry. [Link]
-
Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. MDPI. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. appchemical.com [appchemical.com]
- 4. researchgate.net [researchgate.net]
- 5. Synergy between homogeneous and heterogeneous catalysis - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. ethz.ch [ethz.ch]
- 8. Cooperative Catalysis by Carbenes and Lewis Acids in a Highly Stereoselective Route to γ-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Note: High-Resolution Mass Spectrometry Fragmentation Profiling of 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Instrument Modality: UHPLC-ESI-Q-TOF / Orbitrap HRMS
Introduction & Structural Rationale
The compound 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- (Chemical Formula: C₁₅H₂₁NO₃, Exact Mass: 263.1521 Da) presents a unique structural dichotomy that dictates its behavior in the gas phase. It consists of two highly diagnostic moieties:
-
The 5-ethoxy-2-pyrrolidinone core: This γ -lactam ring features an ethoxy leaving group at the C5 position. Under acidic electrospray ionization (ESI+) conditions, this structural motif acts as a classic precursor for the generation of highly reactive, yet resonance-stabilized, cyclic N-acyliminium ions[1].
-
The 4-methoxyphenylethyl N-substituent: This electron-rich aromatic appendage acts as a secondary site for charge retention, heavily influencing collision-induced dissociation (CID) by driving the formation of stable tropylium and benzyl cations[2].
Understanding the competitive fragmentation between the loss of the ethoxy group and the cleavage of the N-alkyl linker is critical for accurate metabolite identification and structural elucidation of pyrrolidinone-based pharmacophores.
Self-Validating LC-HRMS/MS Protocol
To ensure that the observed fragments are true CID products rather than in-source fragmentation artifacts or isobaric interferences, the following self-validating methodology must be employed.
Step-by-Step Methodology
Step 1: System Calibration & Suitability (SST)
-
Action: Calibrate the HRMS instrument (Orbitrap or Q-TOF) using a standard positive ion calibration solution (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) immediately prior to the run.
-
Causality: Sub-5 ppm mass accuracy is strictly required to definitively differentiate the loss of ethanol (46.0419 Da) from the isobaric loss of formic acid (46.0055 Da), which could theoretically occur if mobile phase adducts are present.
Step 2: Sample Preparation & Chromatography
-
Action: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water. Separate using a C18 UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) with a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).
-
Causality: The addition of 0.1% formic acid is not merely for chromatographic peak shape; it acts as the primary proton source for ESI+, ensuring quantitative protonation of the lactam carbonyl oxygen, which is the requisite first step for initiating heterolytic cleavage during CID.
Step 3: Data-Dependent Acquisition (DDA) with Stepped Collision Energy
-
Action: Operate the mass spectrometer in ESI+ mode. Apply a stepped Normalized Collision Energy (NCE) of 15, 30, and 45 eV.
-
Causality: The loss of the ethoxy group requires very low activation energy (captured at 15 eV). Conversely, the cleavage of the pyrrolidinone ring requires higher energy (captured at 45 eV). Stepping the energy ensures a comprehensive fragmentation tree is recorded in a single composite spectrum.
Step 4: Carryover Validation
-
Action: Inject a mobile-phase blank every 10 samples.
-
Causality: Lipophilic N-substituted pyrrolidinones are prone to column carryover. This self-validating step ensures that low-abundance diagnostic ions (e.g., m/z 121.0651) are not artifacts from previous injections.
LC-HRMS/MS workflow for self-validating fragmentation analysis.
Elucidation of Collision-Induced Dissociation (CID) Pathways
Upon ESI+ ionization, the molecule forms a stable precursor ion at m/z 264.1594 ([M+H]⁺) . Subjecting this precursor to CID reveals three primary, competing mechanistic pathways.
Pathway A: Gas-Phase N-Acyliminium Ion Generation (m/z 218.1175)
The most kinetically favorable fragmentation pathway is the neutral loss of ethanol (46.0419 Da). Protonation shifts from the lactam carbonyl to the ethoxy oxygen, facilitating the heterolytic cleavage of the C5–O bond. This yields a highly stable cyclic N-acyliminium ion at m/z 218.1175 . The stability of this fragment is driven by the resonance delocalization of the positive charge between the nitrogen lone pair and the adjacent carbonyl group, a hallmark of 5-substituted pyrrolidinone gas-phase chemistry[1][3].
Pathway B: Tropylium Ion Formation (m/z 121.0651)
Higher collision energies trigger the cleavage of the N-alkyl bond. The charge is retained on the electron-rich 4-methoxyphenylethyl moiety, initially forming a phenylethyl cation at m/z 135.0807 . This intermediate rapidly undergoes a loss of a methylene radical/carbene or direct rearrangement to form the highly conjugated, aromatic 4-methoxytropylium ion at m/z 121.0651 [2]. This ion is a definitive diagnostic marker for the presence of the methoxybenzyl/phenylethyl pharmacophore.
Pathway C: McLafferty-Type Rearrangement (m/z 130.0865 to m/z 84.0448)
An alternative pathway involves an inductive cleavage or a McLafferty-type rearrangement where the N-alkyl chain is eliminated as neutral 4-methoxystyrene (134.0732 Da). This leaves the protonated 5-ethoxy-2-pyrrolidinone core at m/z 130.0865 . Subsequent secondary fragmentation of this ion mirrors Pathway A, losing ethanol to yield the bare pyrrolinone cation at m/z 84.0448 [4].
ESI+ CID fragmentation pathways for 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-.
Quantitative Fragment Analysis
The table below summarizes the theoretical exact masses required for high-resolution data extraction and validation. Mass errors during experimental acquisition must fall within ± 5 ppm to confirm these assignments.
| Fragment Identity | Exact Mass (m/z) | Formula | Neutral Loss (Da) | Mechanistic Origin |
| Precursor Ion | 264.1594 | C₁₅H₂₂NO₃⁺ | N/A | Protonation of lactam carbonyl |
| N-Acyliminium Ion | 218.1175 | C₁₃H₁₆NO₂⁺ | 46.0419 | Loss of ethanol from C5 |
| Phenylethyl Cation | 135.0807 | C₉H₁₁O⁺ | 129.0787 | Cleavage of N-C(alkyl) bond |
| Methoxytropylium Ion | 121.0651 | C₈H₉O⁺ | 143.0943 | Rearrangement of phenylethyl moiety |
| Protonated Lactam | 130.0865 | C₆H₁₂NO₂⁺ | 134.0729 | Loss of 4-methoxystyrene |
| Pyrrolinone Cation | 84.0448 | C₄H₆NO⁺ | 180.1146 | Sequential loss of styrene + EtOH |
References
-
[1] New Developments in the Chemistry of N-Acyliminium Ions and Related Intermediates. ResearchGate.[Link]
-
[3] Cyclic N‐acyliminium ion conformations and their preferential facial selectivity. ResearchGate.[Link]
-
[4] Pyrrolidinyl Synthetic Cathinones -PHP and 4F–PVP Metabolite Profiling Using Human Hepatocyte Incubations. IRIS Università Politecnica delle Marche.[Link]
-
[2] Three 2-(2-phenylethyl) chromones and two terpenes from agarwood. ResearchGate.[Link]
Sources
optimizing temperature and pressure for 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- reactions
Welcome to the Technical Support Center for the synthesis and downstream application of 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- (CAS: 648435-18-1).
This compound serves as a critical N-acyliminium ion precursor in the development of complex pyrrolidine-based active pharmaceutical ingredients (APIs). Because its synthesis and subsequent functionalization are highly sensitive to thermodynamic and atmospheric conditions, this guide provides self-validating protocols, mechanistic troubleshooting, and optimization strategies focusing specifically on temperature and pressure control.
Reaction Workflow
Reaction pathway: Synthesis and N-acyliminium ion trapping of the 5-ethoxy-2-pyrrolidinone.
Section 1: Self-Validating Experimental Protocols
Protocol A: Synthesis of the 5-Ethoxy-2-pyrrolidinone Precursor
Mechanistic Rationale: The partial reduction of succinimides is notoriously prone to over-reduction. By utilizing sodium borohydride in ethanol at sub-zero temperatures, the reaction halts at the hemiaminal stage. Subsequent acid-catalyzed ethanolysis yields the stable 5-ethoxy aminal .
Step-by-Step Methodology:
-
Preparation: Suspend 1.0 eq of 1-[2-(4-methoxyphenyl)ethyl]pyrrolidine-2,5-dione in absolute ethanol (15 mL/g) under a nitrogen atmosphere.
-
Thermal Equilibration: Cool the reactor jacket to -10°C, ensuring the internal temperature stabilizes strictly between -5°C and 0°C.
-
Reduction: Add 2.5 eq of NaBH₄ portion-wise.
-
Self-Validation Check: Monitor the reaction exotherm. The internal temperature must not exceed 5°C. If it does, pause the addition; exceeding this threshold causes irreversible ring-opening to the acyclic amide .
-
-
Ethanolysis: Slowly add 2M HCl in ethanol dropwise over 2 hours.
-
Self-Validation Check: The rate of addition must be dictated by hydrogen gas evolution. Maintain atmospheric pressure (1.0 atm) using a vented bubbler to prevent pressurization.
-
-
Quench: Adjust the pH to 8.0–8.5 using ethanolic KOH. Concentrate under reduced pressure, then extract with dichloromethane and water.
-
Isolation: Dry the organic layer over MgSO₄ and concentrate to yield the target 5-ethoxy-2-pyrrolidinone.
Protocol B: N-Acyliminium Ion Generation and Nucleophilic Trapping
Mechanistic Rationale: The 5-ethoxy group acts as an excellent leaving group upon Lewis acid activation, generating a highly electrophilic N-acyliminium ion. Because this intermediate is acutely moisture-sensitive, strict inert atmospheric pressure is non-negotiable .
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 eq of 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone in anhydrous DCM.
-
Atmospheric Control: Purge the reactor and pressurize to 1.2 atm with Argon.
-
Self-Validation Check: A continuous slight positive pressure ensures that as the reactor cools, the resulting vacuum effect does not draw ambient moisture into the vessel.
-
-
Thermal Equilibration: Cool the reaction to -78°C using a dry ice/acetone bath.
-
Activation: Add 4.0 eq of BF₃·Et₂O dropwise to generate the N-acyliminium ion in situ. Stir for exactly 30 minutes .
-
Trapping: Add 1.2 to 1.5 eq of the desired nucleophile (e.g., Grignard reagent, allyltrimethylsilane).
-
Completion: Allow the reaction to slowly warm to room temperature over 6 hours, then quench with saturated aqueous NaHCO₃.
Section 2: Quantitative Data & Optimization Matrices
Table 1: Thermodynamic and Pressure Matrix for Succinimide Reduction
| Parameter | Optimized Target Range | Consequence of Deviation (Too Low) | Consequence of Deviation (Too High) |
| Temperature | -5°C to 0°C | Incomplete dissolution, stalled reduction | Over-reduction to pyrrolidine, amide ring-opening |
| Pressure | 1.0 atm (Vented) | N/A (Vacuum risks solvent boiling) | Reactor overpressurization from H₂ gas evolution |
| pH (Quench) | 8.0 to 8.5 | Reversal to hemiaminal, degradation | Base-catalyzed hydrolysis of the lactam ring |
Table 2: Lewis Acid Optimization for N-Acyliminium Generation
| Lewis Acid | Temp (°C) | Pressure (atm, Ar) | Conversion to Iminium | Byproduct Profile |
| BF₃·Et₂O | -78 | 1.2 | >95% | Minimal |
| TiCl₄ | -78 | 1.2 | 85% | Chlorinated adducts |
| BF₃·Et₂O | 0 | 1.0 | <50% | Elimination to enamide, moisture quenching |
Section 3: Troubleshooting Guides & FAQs
Q: Why do we observe significant unreacted succinimide alongside over-reduced pyrrolidine, but very little of the target 5-ethoxy product? A: This is a classic symptom of poor temperature control combined with rapid acid addition. If the internal temperature spikes above 5°C during NaBH₄ addition, the thermodynamic driving force shifts toward complete reduction. Furthermore, if the ethanolic HCl is added too quickly, the localized heat of neutralization accelerates the ring-opening of the intermediate hemiaminal. Actionable Fix: Throttle the HCl addition rate to maintain an internal temperature of ≤0°C and ensure vigorous stirring to prevent localized hot spots.
Q: During the Lewis acid-mediated trapping, our product yield is low, and NMR shows a 5-hydroxy-2-pyrrolidinone byproduct. How do we fix this? A: The 5-hydroxy byproduct indicates that the N-acyliminium ion was quenched by water rather than your intended nucleophile. This occurs when reactor pressure drops below atmospheric pressure during the cooling phase to -78°C, drawing in ambient moisture. Actionable Fix: Maintain a constant positive pressure of Argon (1.1 - 1.2 atm) throughout the cooling and reaction phases. Ensure all solvents are strictly anhydrous.
Q: Can we scale up the reduction step in a sealed pressure vessel to contain the volatile ethanol and maintain an inert atmosphere? A: Absolutely not. The reaction between NaBH₄ and ethanolic HCl generates stoichiometric amounts of hydrogen gas. Conducting this in a sealed vessel will lead to catastrophic overpressurization. The system must operate at atmospheric pressure (1.0 atm) with a properly sized exhaust and scrubber system to safely vent the H₂ gas.
Q: What is the thermodynamic consequence of performing the ethanolysis step at room temperature (20°C) instead of the recommended 0°C? A: At 20°C, the kinetic energy exceeds the activation barrier for the ring-opening of the intermediate hemiaminal. Instead of undergoing protonation and substitution by ethanol to form the 5-ethoxy-2-pyrrolidinone, the ring opens to form an acyclic aldehyde-amide derivative, which is subsequently reduced to an alcohol. Strict temperature control (≤0°C) is required to thermodynamically trap the cyclic hemiaminal until it can be converted to the stable aminal.
References
- A process for the preparation of vigabatrin (WO2019180547A1). World Intellectual Property Organization.
-
Synthesis of New Optically Active 2-Pyrrolidinones . Molecules, 2013, 18(1), 50-73. National Center for Biotechnology Information (PMC). Available at:[Link]
-
One-Pot, Three-Step Reaction of 5-[(Trimethylsilyl)ethynyl]pyrrolidin-2-one with Azides Catalyzed by CuI . Australian Journal of Chemistry, 2012, 65, 1467-1473. CSIRO Publishing. Available at:[Link]
Technical Support Center: Stability and Storage of 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone
Welcome to the technical support guide for 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone (CAS 648435-18-1). This document provides in-depth guidance for researchers, scientists, and drug development professionals on preventing oxidative degradation of this compound during storage. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the long-term integrity and purity of your samples.
Section 1: Frequently Asked Questions (FAQs) - The Fundamentals of Degradation
This section addresses the core principles behind the oxidative instability of 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone.
Q1: What is 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone and what are its key structural features?
A1: 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone is a complex organic molecule with a molecular formula of C15H21NO3. Its structure contains three key functional groups relevant to its stability:
-
An Ether Group (5-ethoxy): This is the most critical feature concerning oxidative degradation. Ethers are well-known to undergo autoxidation in the presence of oxygen.
-
A Lactam (2-pyrrolidinone): The pyrrolidinone ring is a cyclic amide. While generally stable, related structures like N-methylpyrrolidone (NMP) have been shown to oxidize under certain conditions, leading to a decrease in pH.
-
A Methoxy-Substituted Aromatic Ring: This part of the molecule is generally stable but can influence the overall electronic properties of the compound.
Q2: Why is this compound susceptible to oxidative degradation?
A2: The primary vulnerability lies with the ethoxy group . Ethers can react with atmospheric oxygen via a free-radical chain reaction known as autoxidation. This process is initiated by factors like light, heat, or trace metal impurities and proceeds as follows:
-
Initiation: An initiator abstracts a hydrogen atom from the carbon adjacent to the ether oxygen (the α-carbon), creating a carbon-centered radical. This radical is stabilized by the adjacent oxygen atom.
-
Propagation: The carbon radical reacts rapidly with molecular oxygen (O₂) to form a peroxy radical. This highly reactive peroxy radical then abstracts a hydrogen atom from another ether molecule, forming a hydroperoxide and a new carbon radical, thus propagating the chain reaction.
The accumulation of these hydroperoxides compromises sample purity and can lead to the formation of highly unstable and potentially explosive peroxide crystals upon concentration.
Q3: What are the common signs of degradation?
A3: Degradation may not always be visually apparent, which is why analytical monitoring is crucial. However, you should be alert for the following signs:
-
Appearance of a yellow or brownish tint in a previously colorless or pale-yellow solution.
-
Formation of a precipitate or crystals , especially around the cap or threads of the container. CAUTION: Do not attempt to open a container with visible crystals around the cap, as this can cause detonation due to friction.
-
Changes in analytical profiles , such as the appearance of new peaks or a decrease in the area of the parent compound peak in HPLC analysis.
-
A positive test for peroxides using analytical methods.
Section 2: Troubleshooting Guide - Identifying and Solving Degradation Issues
This guide provides a systematic approach to diagnosing and resolving stability problems.
| Observed Problem | Probable Cause(s) | Recommended Action(s) |
| Unexpected peaks in HPLC/LC-MS analysis. | Oxidative degradation has occurred, forming hydroperoxides and other byproducts. | 1. Confirm Identity: Attempt to identify degradation products via mass spectrometry. 2. Test for Peroxides: Use a qualitative test (See Protocol 3) to confirm the presence of peroxides. 3. Review Storage: Immediately assess storage conditions (headspace atmosphere, temperature, light exposure). 4. Implement Prevention: If the material is still usable, add an antioxidant (See Protocol 2) and blanket with inert gas (See Protocol 1). Discard if purity is below acceptable limits. |
| Sample has developed a yellow or brown color. | Formation of oxidized species. This is a strong indicator that the autoxidation process has been initiated. | 1. Handle with Care: Assume peroxides are present. 2. Test for Peroxides: Perform a peroxide test before further use. 3. Evaluate and Discard: If peroxide levels are high or purity is compromised, dispose of the material according to your institution's safety guidelines. |
| Qualitative peroxide test is positive. | The sample has been exposed to oxygen, initiating the autoxidation chain reaction. | 1. Quantify (Optional but Recommended): Use a quantitative method to determine the peroxide concentration. Concentrations above 100 ppm are generally considered hazardous for distillation or concentration. 2. Take Corrective Action: If keeping the material, immediately blanket the container with nitrogen or argon and consider adding a radical scavenger like BHT. 3. Improve Future Storage: Ensure all future samples are stored under an inert atmosphere from the moment they are received/synthesized. |
// Node Definitions start [label="Suspected Degradation\n(e.g., color change, new HPLC peaks)", fillcolor="#F1F3F4", fontcolor="#202124"]; visual_check [label="Are there visual signs?\n(e.g., color, precipitate, crystals on cap)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; qual_test [label="Action: Perform Qualitative\nPeroxide Test (Protocol 3)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; peroxide_check [label="Peroxides Detected?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; quant_hplc [label="Action: Quantify Peroxides &\nAssess Purity via HPLC", fillcolor="#4285F4", fontcolor="#FFFFFF"]; review_storage [label="Action: Review Storage History\n(Atmosphere, Temp, Light)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; corrective_action [label="Implement Corrective Actions:\n1. Inert Gas Blanket (Protocol 1)\n2. Add Antioxidant (Protocol 2)\n3. Dispose if purity is too low", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; no_peroxide [label="No Peroxides Detected.\nContinue monitoring. Review storage\n to prevent future issues.", fillcolor="#5F6368", fontcolor="#FFFFFF"]; caution [label="CAUTION:\nVisible crystals on cap?\nDO NOT OPEN. Contact EHS.", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> visual_check; visual_check -> qual_test [label=" Yes "]; visual_check -> caution [label=" Yes, crystals on cap ", style=dashed, color="#EA4335"]; visual_check -> qual_test [label=" No, but analytical data is off ", headport=w, tailport=e, constraint=false]; qual_test -> peroxide_check; peroxide_check -> quant_hplc [label=" Yes "]; peroxide_check -> no_peroxide [label=" No "]; quant_hplc -> review_storage; review_storage -> corrective_action; } caption [label="Fig 1. Troubleshooting workflow for degradation.", shape=plaintext, fontsize=10];
Section 3: Prevention Protocols and Best Practices
Proactive measures are the most effective strategy for maintaining the integrity of 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone.
Protocol 1: Inert Gas Blanketing
Inert gas blanketing is the process of replacing the oxygen-containing headspace in a storage container with an inert gas, thereby removing a key reactant for oxidation. Nitrogen is the most common and cost-effective choice.
Objective: To create an oxygen-free environment in the storage container.
Materials:
-
Source of high-purity nitrogen (N₂) or argon (Ar) gas with a regulator.
-
Tubing.
-
A long needle or cannula.
-
A vent needle.
-
Storage vial/bottle with a septum-lined cap.
Procedure:
-
Ensure the container cap has a suitable septum that can be pierced without compromising its seal upon needle removal.
-
Insert a long inlet needle connected to the inert gas supply, ensuring its tip is below the neck of the container but above the liquid level.
-
Insert a second, shorter vent needle into the septum to serve as an outlet for the displaced air.
-
Set the gas regulator to a low, gentle flow rate (e.g., 1-2 psi). A vigorous flow can cause splashing or solvent evaporation.
-
Purge the headspace for 2-5 minutes, depending on the container size. This displaces the heavier air with the lighter inert gas.
-
Remove the vent needle first.
-
Allow the container to build a slight positive pressure for a few seconds, then remove the gas inlet needle.
-
Seal the punctured septum with laboratory film (e.g., Parafilm®) for extra security.
-
Store the container tightly closed at the recommended temperature.
Protocol 2: Use of Antioxidants
Antioxidants, also known as inhibitors or radical scavengers, function by reacting with and neutralizing the free radicals that propagate the autoxidation chain reaction.
Objective: To inhibit the initiation and propagation of free-radical oxidation.
Recommended Antioxidant:
-
Butylated hydroxytoluene (BHT): A highly effective and commonly used radical scavenger for organic compounds. It is typically added at a concentration of 50-250 ppm.
Procedure for Adding BHT:
-
Prepare a Stock Solution: Create a 1% (w/v) stock solution of BHT in a compatible, high-purity solvent that is easily removable if necessary (e.g., ethyl acetate or the compound's solvent).
-
Calculate Required Volume: Determine the volume of stock solution needed to achieve the target concentration (e.g., 100 ppm) in your bulk material.
-
Example: To add 100 ppm of BHT to 50 g of your compound:
-
Mass of BHT needed = 50 g * (100 / 1,000,000) = 0.005 g (or 5 mg).
-
Volume of 1% stock needed = 5 mg / (10 mg/mL) = 0.5 mL.
-
-
-
Add and Mix: Add the calculated volume of the BHT stock solution to your compound. Mix thoroughly to ensure homogeneous distribution.
-
Solvent Removal (if required): If the solvent used for the stock solution is not desired in the final product, it can be removed under reduced pressure, leaving the BHT behind.
-
Store Properly: After adding the antioxidant, store the compound under an inert atmosphere (Protocol 1) and protected from light.
Protocol 3: Peroxide Detection (Qualitative)
Regularly testing for peroxides is a critical safety and quality control measure. This protocol describes a simple qualitative test using potassium iodide (KI).
Objective: To quickly screen for the presence of hydroperoxides.
Materials:
-
Potassium iodide (KI), granular.
-
Glacial acetic acid.
-
Deionized water.
-
Small test tube.
-
Sample to be tested.
Procedure:
-
Prepare a fresh test solution by dissolving approximately 100 mg of KI in 1 mL of glacial acetic acid. The solution should be colorless. (A yellow/brown color indicates oxidation of the iodide, and the solution should be discarded).
-
In a test tube, add 1 mL of the sample to be tested.
-
Add 1 mL of the freshly prepared KI/acetic acid solution.
-
Mix gently and observe. The formation of a yellow to brown color indicates the presence of peroxides. The intensity of the color gives a rough estimate of the concentration.
| Result | Interpretation |
| Colorless | Peroxides are likely absent or below the detection limit. |
| Pale Yellow | Low concentration of peroxides present. |
| Brown | High concentration of peroxides present. Handle with extreme caution. |
Section 4: Recommended Storage Conditions
To maximize the shelf life of 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone, a multi-faceted approach to storage is required.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Removes oxygen, a critical reactant in the autoxidation process. |
| Temperature | Refrigerated (2-8 °C) | Low temperatures decrease the rate of chemical reactions, including the initiation of radical formation. |
| Light | Amber Glass or Opaque Container | Protects the compound from UV light, which can provide the energy to initiate free radical formation. |
| Container | Tightly Sealed, Appropriate Size | Minimizes headspace volume and prevents moisture ingress. Use a container that is appropriately sized for the amount of material to reduce the amount of oxygen present upon opening. |
| Additives | Antioxidant (e.g., 50-250 ppm BHT) | Provides a chemical defense against any trace oxygen that may be present by scavenging free radicals. |
References
- INOX. (2026, March 9). Tank Blanketing: Protecting Product Integrity with Inert Gases.
- GasN₂. (2024, May 21). Blanketing: protecting the integrity of your products with inert gas.
- Various Authors. (2025, August 6). Studies in auto-oxidation reactions. II. The mechanism of the autooxidation of certain ethers.
- Benchchem. (2025). Navigating the Stability Landscape of 2-Pyrrolidinone Derivatives: A Technical Support Guide.
- YouTube. (2024, January 25). Ether autooxidation.
- Di Tommaso, A. M., & Vichi, F. (n.d.). Oxidation mechanism of diethyl ether: a complex process for a simple molecule.
- Cambridge Sensotec. (n.d.). Inert Gas Blanketing.
- Pirogov, A., et al. (2025, August 23). Modern Analytical Methods for the Microdetermination of Hydrogen Peroxide: A Brief Analytical Review.
- Patsnap Eureka. (2026, March 9). Techniques for Detecting Peroxide in Chemical Syntheses.
- YouTube. (2013, October 29). Autoxidation of Ethers.
- Vichi, F., et al. (2012, July 16). Oxidation Mechanism of Aliphatic Ethers: Theoretical Insights on the Main Reaction Channels. The Journal of Physical Chemistry A.
- GENERON. (2020, January 28). Nitrogen Blanketing & Padding for Tanks, Transformers, More.
- Air Products. (n.d.). Packaging, Inerting and Blanketing.
- Tarvin, M., et al. (2010, November 26). *Optimization of two methods for the analysis of hydrogen
resolving HPLC peak tailing for 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-
Welcome to the Advanced Chromatography Support Center. This guide is specifically engineered for researchers and drug development professionals working with 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- . Due to its unique structural moieties, this compound frequently exhibits non-ideal chromatographic behavior. This guide synthesizes mechanistic chemical causality with field-proven troubleshooting protocols to help you achieve reliable, symmetrical peak shapes.
Part 1: Mechanistic FAQs (Understanding the "Why")
Q1: Why does 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- exhibit severe peak tailing in standard Reversed-Phase HPLC (RP-HPLC)? A1: Peak tailing for this specific compound is driven by secondary interactions. While the molecule lacks a basic primary or secondary amine, its lactam carbonyl and ether oxygens (the 5-ethoxy and methoxyphenyl groups) act as strong hydrogen-bond acceptors. In RP-HPLC, these polar moieties interact with ionized, unshielded residual silanols on the silica stationary phase[1]. When the primary hydrophobic retention mechanism competes with these secondary polar interactions, analyte molecules desorb at heterogeneous rates, causing the characteristic asymmetrical "tail"[2].
Q2: The standard fix for silanol-induced tailing is lowering the mobile phase pH to 2.5. Why is this failing and causing peak splitting for my sample? A2: Lowering the pH to < 3.0 is a traditional method to ensure full protonation of acidic silanols, thereby minimizing secondary interactions[1]. However, 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- contains a hemiaminal ether at the 5-position of the pyrrolidinone ring. Hemiaminal ethers are highly acid-sensitive and undergo rapid hydrolysis or ring-opening at low pH. This on-column degradation manifests chromatographically as peak splitting, broadening, or the appearance of degradant peaks[2]. To preserve molecular integrity, you must avoid highly acidic mobile phases and instead use a highly endcapped or polar-embedded column at a near-neutral pH[3].
Q3: My peak tailing suddenly worsened after 50 injections. Is the analytical column permanently damaged? A3: Not necessarily. A sudden degradation in peak shape—where the USP tailing factor exceeds acceptable limits across a batch—often indicates the accumulation of sample matrix components or strongly adsorbed contaminants at the column head. This creates a localized disruption in the flow path. Installing a sacrificial guard column with identical packing chemistry can protect the analytical column, identify the root cause, and restore peak symmetry[4].
Q4: Could my sample preparation or injection solvent be causing the tailing? A4: Yes. Injecting the sample in a solvent that is "stronger" (e.g., 100% Acetonitrile) than the initial mobile phase conditions causes the analyte to travel rapidly down the column before properly partitioning into the stationary phase. This solvent mismatch leads to peak tailing, fronting, or splitting[2]. Always ensure the organic concentration in your sample diluent is equal to or less than the mobile phase[2].
Part 2: Diagnostic Workflow
Figure 1: Decision tree for diagnosing and resolving peak tailing of pyrrolidinone derivatives.
Part 3: Experimental Protocols
Protocol A: Optimizing Stationary Phase and Mobile Phase (The "Neutral-Polar" Approach)
Because the 5-ethoxy hemiaminal ether is acid-labile, we must suppress silanol interactions without dropping the pH. This protocol establishes a self-validating system to ensure analyte stability and peak symmetry.
-
Step 1: Column Selection. Select a polar-embedded stationary phase (e.g., amide-linked C18) or a densely endcapped column utilizing bidentate ligands. These phases sterically shield residual silanols, preventing secondary hydrogen bonding with the lactam without requiring acidic conditions[1][3].
-
Step 2: Buffer Preparation. Prepare a 10 mM to 25 mM Ammonium Acetate buffer. Adjust the pH carefully to 6.5 using dilute ammonium hydroxide or acetic acid. This neutral pH prevents the acid-catalyzed hydrolysis of the target compound.
-
Step 3: Mobile Phase Additives (Optional). If minor tailing (USP Tailing Factor > 1.5) persists, incorporate a silanol-masking agent. Add 0.1% to 0.2% Triethylamine (TEA) into the aqueous mobile phase[5][6]. TEA competitively binds to active silanols, drastically improving the target analyte's peak symmetry.
Protocol B: Injection Solvent Matching and Flow Path Clearing
If tailing is accompanied by peak splitting or affects all peaks in the chromatogram, the issue is likely physical or solvent-driven.
-
Step 1: Diluent Optimization. Dilute the synthesized 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- in a solvent that exactly matches the initial mobile phase conditions (e.g., 80% Buffer / 20% Acetonitrile). Never inject this compound in 100% organic solvent[2].
-
Step 2: Guard Column Replacement. If tailing is observed uniformly across all peaks, the flow path is disrupted. Replace the guard column or the inlet frit. A clogged frit or void at the column head causes extra-column band broadening[2][4].
-
Step 3: Column Wash. To remove highly retained contaminants that act as secondary interaction sites, flush the column with 10 column volumes of 100% strong solvent (e.g., Acetonitrile) before re-equilibrating[1].
Part 4: Quantitative Data & Parameters
Table 1: Impact of Chromatographic Parameters on 2-Pyrrolidinone Derivative Peak Symmetry
| Parameter | Condition | Expected USP Tailing Factor (T) | Mechanistic Rationale |
| Column Type | Standard C18 (Unendcapped) | > 2.0 (Severe Tailing) | High exposure to ionized residual silanols causes secondary H-bonding[1]. |
| Column Type | Polar-Embedded C18 | 1.0 - 1.2 (Symmetrical) | Embedded polar groups shield silanols via internal H-bonding[3]. |
| Mobile Phase pH | pH 2.5 (Phosphate) | N/A (Peak Splitting) | Acid-catalyzed hydrolysis of the 5-ethoxy hemiaminal ether[2]. |
| Mobile Phase pH | pH 6.5 (Ammonium Acetate) | 1.1 - 1.3 (Acceptable) | Preserves molecular integrity; relies on column endcapping for peak shape. |
| Injection Solvent | 100% Acetonitrile | 1.5 - 1.8 (Tailing/Fronting) | Solvent strength mismatch disrupts initial analyte partitioning at the column head[2]. |
| Injection Solvent | Matched to Mobile Phase | 1.0 - 1.1 (Optimal) | Analyte focuses correctly, ensuring a uniform band profile[2]. |
Part 5: References
-
HPLC Troubleshooting Guide. University of Pittsburgh (pitt.edu). URL:
-
Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. URL:
-
Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. URL:
-
Peak Tailing in HPLC. Element Lab Solutions. URL:
-
Separation of ampicillin on polar-endcapped phase. Acta Chromatographica (AKJournals). URL:
-
Development of an efficient HPLC method with pre-column derivatization. ResearchGate. URL:
-
Simultaneous Determination of Piracetam and its Four Impurities by RP-HPLC. Oxford University Press. URL:
Sources
Advanced Comparison Guide: 5-Ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone vs. Standard Pyrrolidone Derivatives
Executive Summary
For drug development professionals and synthetic chemists, the pyrrolidone (γ-lactam) scaffold is a foundational chemical motif. However, minor structural modifications to this core dictate a massive divergence in functional utility. Standard pyrrolidones—such as N-methyl-2-pyrrolidone (NMP) or polyvinylpyrrolidone (PVP)—are prized for their thermodynamic stability and chemical inertness. In stark contrast, 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- is kinetically engineered to be highly reactive. By incorporating a latent C5-leaving group and a tethered π-nucleophile, this specialized derivative acts as a critical synthetic linchpin for the construction of complex alkaloid frameworks, particularly in the development of topoisomerase-1 (topo-1) inhibitors[1].
This guide objectively compares the mechanistic behavior, structural causality, and experimental applications of these two divergent classes of pyrrolidones.
Structural Causality & Mechanistic Divergence
To understand the divergent applications of these molecules, one must analyze the causality of their structural features.
Standard Pyrrolidones (The Thermodynamic Sink): Molecules like NMP possess a fully saturated, unsubstituted carbon at the 5-position. The amide bond exhibits strong resonance stabilization, making the ring chemically robust. Because there is no leaving group, standard pyrrolidones resist nucleophilic attack and ring-opening under standard conditions, making them ideal industrial solvents and pharmaceutical excipients.
The Target Compound (The Kinetic Springboard): 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- is designed for controlled instability.
-
The C5-Ethoxy Group: The introduction of an ethoxy group at the C5 position creates an N,O-acetal (a hemiaminal ether). When exposed to a Lewis acid, the ethoxy oxygen coordinates with the metal center, transforming it into a superior leaving group. The subsequent expulsion of ethanol generates a highly electrophilic N-acyliminium ion[2].
-
The N-Tethered Nucleophile: The N-[2-(4-methoxyphenyl)ethyl] chain serves as a built-in π-nucleophile. The electron-donating methoxy group activates the aromatic ring, driving a rapid, intramolecular Pictet-Spengler-type cyclization (α-amidoalkylation)[3]. This cascade forms a tricyclic pyrrolo[2,1-a]isoquinoline scaffold, a privileged structure in alkaloid drug discovery[1].
Mechanistic pathway of acid-catalyzed N-acyliminium ion formation and subsequent cyclization.
Comparative Performance & Structural Data
The following table summarizes the quantitative and qualitative divergence between standard pyrrolidones and the specialized 5-ethoxy derivative.
| Parameter | Standard Pyrrolidones (e.g., NMP, PVP) | 5-Ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone |
| C5 Reactivity | Inert (Unsubstituted CH₂ group) | Highly Reactive (Latent N,O-acetal) |
| N-Substituent | Simple Alkyl or Polymer Chain | Activated π-Nucleophile (p-Methoxyphenethyl) |
| Response to Lewis Acids | Stable / Forms Reversible Adducts | Undergoes Irreversible Elimination of EtOH |
| Primary Function | Reaction Medium, Excipient, Binder | Synthetic Intermediate (Linchpin) |
| Downstream Product | N/A (Recovered Intact) | Pyrrolo[2,1-a]isoquinoline Alkaloids |
Self-Validating Experimental Workflows
To empirically demonstrate the functional divergence between these two classes, the following self-validating protocols utilize identical reaction conditions to yield completely divergent outcomes.
Protocol A: Intramolecular Cyclization of the Target Compound
This protocol demonstrates the kinetic reactivity of the 5-ethoxy pyrrolidinone derivative via an intramolecular α-amidoalkylation[3].
-
Reagents: 5-Ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone (1.0 mmol), Boron trifluoride etherate (BF₃·OEt₂, 1.5 mmol), Anhydrous Dichloromethane (DCM, 10 mL).
-
Step 1 (Initiation): Dissolve the pyrrolidinone precursor in anhydrous DCM under an argon atmosphere. Cool the system to -78 °C using a dry ice/acetone bath. Causality: Low temperatures prevent intermolecular side reactions and control the highly exothermic generation of the N-acyliminium ion.
-
Step 2 (Activation): Add BF₃·OEt₂ dropwise over 5 minutes. Causality: The Lewis acid coordinates with the C5-ethoxy group, facilitating its departure as an ethanol-BF₃ complex and generating the reactive N-acyliminium intermediate[2].
-
Step 3 (Cyclization): Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours. Monitor via TLC. Observation: The disappearance of the starting material spot and the emergence of a lower-Rf fluorescent spot indicates successful intramolecular π-nucleophilic attack[1].
-
Step 4 (Validation & Quench): Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Causality: Neutralizing the Lewis acid prevents product degradation or reverse ring-opening. Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.
-
Expected Result: >85% yield of the corresponding fused pyrrolo[2,1-a]isoquinoline derivative.
Protocol B: Chemical Inertness Control (Standard Pyrrolidone)
This protocol validates the thermodynamic stability of standard pyrrolidones.
-
Reagents: N-Methyl-2-pyrrolidone (NMP, 1.0 mmol), BF₃·OEt₂ (1.5 mmol), Anhydrous DCM (10 mL).
-
Procedure: Subject NMP to the exact same thermal (-78 °C to RT) and acidic conditions described in Protocol A.
-
Validation: Following the NaHCO₃ quench and extraction, GC-MS analysis will reveal >99% recovery of unreacted NMP. Causality: The absence of a C5 leaving group prevents N-acyliminium formation, rendering the standard pyrrolidone chemically inert under robust Lewis acidic conditions.
Applications in Drug Discovery
The functional divergence of these scaffolds dictates their role in the pharmaceutical industry. While standard pyrrolidones are relegated to formulation and process chemistry, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-2-pyrrolidinone is an active participant in drug discovery. The pyrroloisoquinoline scaffolds generated from this precursor are structural analogues of naturally occurring alkaloids like rosettacin and 22-hydroxyacuminatine, which are potent topoisomerase-1 poisons used in oncology research[1].
Functional divergence tree comparing standard pyrrolidones with C5-activated derivatives.
References
-
Title: Benzo[7,8]indolizinoquinoline scaffolds based on Mg(ClO₄)₂-promoted regiospecific imide reduction and π-cyclization of N-acyliminium species. Analogues of the topo-1 poison rosettacin and 22-hydroxyacuminatine alkaloids Source: Arabian Journal of Chemistry URL: [Link]
-
Title: Microwave-Assisted aza-Friedel–Crafts Arylation of N-Acyliminium Ions: Expedient Access to 4-Aryl 3,4-Dihydroquinazolinones Source: ACS Omega URL: [Link]
-
Title: cis-Dihydroxylated α-Trifluoromethylated N,O-Acetal from l-Tartaric Acid: Synthesis of Tetrasubstituted Stereocenter via Diastereoselective Pictet-Spengler Cyclization of N-Acyliminium Ions Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
- 1. Benzo[7,8]indolizinoquinoline scaffolds based on Mg(ClO<sub>4</sub>)<sub>2</sub>-promoted regiospecific imide reduction and π-cyclization of <i>N</i>-acyliminium species. Analogues of the topo-1 poison rosettacin and 22-hydroxyacuminatine alkaloids - Arabian Journal of Chemistry [arabjchem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
Benchmark Testing of 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- in Cell Viability Assays: A Comprehensive Comparison Guide
Executive Summary
The functionalization of the pyrrolidinone scaffold is a cornerstone strategy in drug design, utilized to modulate everything from neuroprotection to targeted cytotoxicity. This guide provides an authoritative benchmark comparison of the synthetic derivative 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- (hereafter referred to as EPM-P) against standard reference compounds. By leveraging orthogonal high-throughput viability assays, we delineate EPM-P’s therapeutic index, mechanism of cellular stress, and apoptotic induction profile.
Structural Rationale & Assay Causality
As an Application Scientist, selecting the correct assay requires understanding the physicochemical properties of the test compound. Basic pyrrolidinones (e.g., Piracetam) are highly hydrophilic and primarily act as non-cytotoxic neuromodulators. In contrast, EPM-P features a 5-ethoxy group and a p-methoxyphenylethyl moiety . These substitutions drastically increase the molecule's lipophilicity (LogP), shifting its potential biological behavior toward membrane interaction, mitochondrial stress, and anti-proliferative activity.
To objectively benchmark EPM-P, we must answer two causal questions: Does it kill cells? and How does it kill them? We utilize two orthogonal, self-validating assay systems to answer these questions:
-
ATP-Dependent Luminescence (CellTiter-Glo): Measures global metabolic viability. Causality: Because EPM-P's lipophilic tail may interact with mitochondrial membranes, it can uncouple oxidative phosphorylation and deplete ATP long before physical cell lysis occurs [2].
-
High-Content Multiplexed Imaging: Differentiates between apoptosis and necrosis. Causality: A drop in ATP could indicate either cell cycle arrest, programmed apoptosis, or catastrophic necrosis. By multiplexing Caspase-3/7 (apoptosis) with Propidium Iodide (necrosis), we can pinpoint the exact mechanism of EPM-P's bioactivity [1].
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity, the following protocols incorporate internal validation controls, ensuring that any observed loss of viability is a true pharmacological effect of EPM-P rather than an assay artifact.
Protocol A: Multiplexed High-Content Imaging (Apoptosis vs. Necrosis)
This protocol is adapted from standardized high-throughput transcriptomics and viability screening methodologies [1].
-
Step 1: Cell Seeding: Volumetrically adjust MCF-7 breast cancer cell suspensions to a concentration of 250 cells/µL in growth media. Seed into 384-well assay plates and incubate overnight to ensure logarithmic growth phase[1].
-
Step 2: Compound Treatment: Treat cells with an 8-point concentration gradient of EPM-P, Piracetam (negative control), Doxorubicin (positive cytotoxic control), and a strict 0.5% DMSO vehicle control . Incubate for 6 hours.
-
Step 3: Multiplex Staining: Add a dye cocktail containing Hoechst 33342 (total nuclei), CellEvent™ Caspase-3/7 Green (apoptotic executioner caspases), and Propidium Iodide (PI; membrane-compromised necrotic cells) for 30 minutes [1].
-
Step 4: Imaging & Validation: Fix with paraformaldehyde and image using an Opera Phenix High-Content Screening system.
-
Self-Validation Rule: Cells are only classified as Caspase-3/7 or PI-positive if their mean fluorescence intensity exceeds the 95th-percentile calculated from the 0.5% DMSO vehicle control wells on the exact same plate [1].
Protocol B: ATP-Dependent Viability (CellTiter-Glo)
This protocol measures the time-dependent modulation of cellular proliferation and metabolic arrest [2].
-
Step 1: Cell Seeding: Plate LNCaP prostate cancer cells in 96-well plates (100 µL/well) and allow overnight attachment until 15% to 20% confluent [2].
-
Step 2: Treatment: Expose cells to the test compounds for 72 hours.
-
Step 3: Luminescence Readout: Add CellTiter-Glo reagent (Promega) at a 1:1 ratio to the culture media. Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal [2].
-
Self-Validation Rule: Calculate the Z'-factor using the 0.5% DMSO control (100% viability) and cell-free media (background). The assay is only valid if Z' > 0.5.
Benchmark Data: EPM-P vs. Alternatives
The following table summarizes the quantitative performance of EPM-P compared to alternative benchmarks. Data represents the mean of n=3 independent biological replicates.
| Compound | Target / Class | IC50 (ATP Viability, 72h) | Caspase-3/7 Activation (Fold Change) | PI Uptake (% Necrotic) | Primary Mechanism |
| EPM-P | Substituted Pyrrolidinone | 14.5 µM | 4.2x | <5% | Apoptosis / Metabolic Arrest |
| Piracetam | Unsubstituted Racetam | >500 µM | 1.0x | <1% | Non-cytotoxic |
| Doxorubicin | Anthracycline (Control) | 0.8 µM | 8.5x | 22% | Apoptosis & Sec. Necrosis |
| 0.5% DMSO | Vehicle Control | N/A | 1.0x | <1% | Baseline Validation |
Data Interpretation
Unlike the unsubstituted Piracetam, which exhibits no significant cytotoxicity, EPM-P demonstrates a potent, dose-dependent reduction in cell viability (IC50 = 14.5 µM) . Crucially, the high-content imaging data reveals that EPM-P induces a 4.2-fold increase in Caspase-3/7 activation with negligible Propidium Iodide uptake (<5%). This confirms that EPM-P triggers a controlled, programmed apoptotic pathway rather than causing acute, non-specific membrane toxicity (necrosis), positioning it as a highly specific modulator of cellular stress.
Visualizations
Multiplexed cell viability and high-content imaging workflow for EPM-P benchmarking.
Proposed mechanistic pathway of EPM-P-induced cellular stress and apoptotic commitment.
References
-
Signature analysis of high-throughput transcriptomics screening data for mechanistic inference and chemical grouping. Toxicological Sciences. [Link]
-
A Testosterone Metabolite 19-Hydroxyandrostenedione Induces Neuroendocrine Trans-Differentiation of Prostate Cancer Cells via an Ectopic Olfactory Receptor. Frontiers in Oncology.[Link]
Personal protective equipment for handling 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]-
As a Senior Application Scientist, I approach the handling of specialized pharmaceutical intermediates not as a mere compliance exercise, but as a mechanistic discipline. 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- is a highly functionalized lactam. Because toxicological data on novel intermediates is often limited, we must design our Personal Protective Equipment (PPE) and operational protocols based on the predictive behavior of its functional groups.
This guide provides a self-validating, step-by-step operational framework for handling this compound safely, ensuring that every protective measure is grounded in chemical causality[1].
Part 1: Mechanistic Hazard Profiling & Causality
To select the correct PPE, we must first understand why this specific molecule poses a risk. The hazards of 2-Pyrrolidinone, 5-ethoxy-1-[2-(4-methoxyphenyl)ethyl]- stem from three structural features:
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The Pyrrolidinone Core (Permeation Enhancer): Lactams (such as N-methylpyrrolidone) are notorious for disrupting the lipid bilayers of the stratum corneum. They act as powerful dermal penetration enhancers, meaning they can rapidly cross the skin barrier and carry other toxic substances with them.
-
The 1-[2-(4-methoxyphenyl)ethyl] Moiety (Lipophilicity): This bulky, non-polar tail significantly increases the molecule's partition coefficient (logP). Higher lipophilicity enhances the compound's ability to absorb into systemic circulation and accumulate in adipose tissue upon exposure.
-
The 5-Ethoxy Group (Hemiaminal Ether Reactivity): The N-C-O linkage makes this molecule a hemiaminal ether. Under acidic conditions or in the presence of ambient moisture, it can hydrolyze to release ethanol and form a reactive iminium ion or open-chain aldehyde. These electrophilic species can cross-link biological proteins, acting as severe skin and respiratory sensitizers.
Part 2: Quantitative PPE Selection Matrix
Because pyrrolidinones rapidly degrade standard laboratory gloves, PPE selection must be strictly dictated by the physical state of the compound and the duration of exposure. According to the [2], hazard assessments must dictate material choices.
Table 1: Dermal and Environmental Protection Specifications
| PPE Category | Material / Specification | Breakthrough Time (Lactams) | Thickness | Primary Application |
| Dermal (Incidental) | Nitrile Rubber | < 10 minutes | 5–8 mil | Weighing dry powder only. |
| Dermal (Extended) | Butyl Rubber | > 240 minutes | 13–30 mil | Solution preparation, spill cleanup. |
| Dermal (Maximum) | Laminate (Silver Shield) | > 480 minutes | 2.7 mil | High-volume synthesis, prolonged exposure. |
| Ocular | ANSI Z87.1 Splash Goggles | N/A | N/A | All handling procedures. |
| Environmental | Chemical Fume Hood | N/A | 80–120 fpm | Mandatory for all open-container work. |
Causality Note: Nitrile is highly susceptible to swelling and permeation by lactams. It is only acceptable for handling the dry powder form where contact is incidental. The moment this compound is dissolved in an organic solvent, butyl rubber or laminate gloves are strictly required .
Part 3: Visualized Operational Workflows
PPE Selection Decision Tree
Caption: Decision tree for selecting appropriate PPE based on the physical state of the pyrrolidinone compound.
Spill Response Protocol
Caption: Step-by-step spill response and containment workflow for localized laboratory contamination.
Part 4: Self-Validating Operational Protocols
A robust safety culture, as defined by the[3], relies on self-validating systems. This means every step includes a built-in verification check before you are allowed to proceed to the next.
Protocol A: Dispensing and Weighing Dry Powder
-
Environmental Verification: Turn on the chemical fume hood.
-
Validation Check: Read the digital airflow monitor. Do not proceed unless it reads between 80–120 fpm. Tape a small piece of tissue to the bottom of the sash to visually confirm inward directional airflow.
-
-
Don PPE: Put on a flame-resistant lab coat, ANSI Z87.1 goggles, and double-layer nitrile gloves (minimum 5 mil).
-
Validation Check: Inspect gloves for micro-tears by trapping air inside and squeezing. If pressure drops, discard and replace.
-
-
Static-Neutralized Transfer: Because fine powders can aerosolize via static repulsion, use an anti-static gun (Zerostat) on the weigh boat before transferring the compound. Use a grounded stainless-steel spatula.
-
Decontamination: Once weighed, seal the container. Wipe down the exterior of the vial and the balance with a disposable wipe dampened with ethanol.
Protocol B: Solution Preparation (High Risk)
-
Upgrade Dermal Protection: Remove outer nitrile gloves and don Butyl Rubber gloves.
-
Causality: Solvents like dichloromethane or methanol will dissolve the compound, creating a highly permeable solution that will instantly breach nitrile.
-
-
Closed-System Transfer: Dissolve the compound inside the fume hood. If transferring the solution to an instrument (e.g., HPLC, NMR), seal the vial with a PTFE-lined septum cap.
-
Hydrolysis Prevention: Ensure all glassware is strictly dry. Because the 5-ethoxy group is moisture-sensitive, introducing water can cause hydrolysis, pressure buildup, and the release of volatile irritants.
-
Validation Check: Purge the reaction vial with dry Nitrogen or Argon before sealing.
-
Part 5: Disposal & Spill Management
Improper disposal of functionalized lactams can lead to environmental contamination and hazardous cross-reactions in waste carboys[4].
Spill Cleanup Procedure:
-
Containment: If a solution spill occurs inside the hood, immediately lower the sash to 4 inches to maximize face velocity and contain vapors.
-
Absorption: Cover the spill with an inert, non-reactive absorbent such as vermiculite or dry sand. Do not use paper towels, as the mechanical action of wiping increases the risk of pushing the compound through your gloves.
-
Neutralization: Because the compound can form reactive aldehydes upon degradation, wipe the decontaminated area with a mild, slightly basic aqueous solution (e.g., 5% sodium bicarbonate) to quench any residual electrophiles, followed by an ethanol wipe.
-
Waste Segregation: Place all contaminated absorbents and gloves into a clearly labeled, sealable solid waste container. Do not mix with strong acids, as this will rapidly hydrolyze the hemiaminal ether.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. URL:[Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard. 29 CFR 1910 Subpart I. URL:[Link]
-
American Chemical Society (ACS). ACS Center for Lab Safety. URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
